3-(Aminomethyl)phenol
Description
This compound is a natural product found in Reseda media with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(aminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZYADHPGVZMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902923 | |
| Record name | NoName_3499 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73604-31-6, 73804-31-6 | |
| Record name | 3-(aminomethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxybenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Aminomethyl)phenol: Chemical Properties, Structure, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for 3-(Aminomethyl)phenol. Additionally, it contextualizes its biological activity as an inhibitor of key signaling kinases, offering a valuable resource for professionals in chemical research and drug development.
Core Chemical and Physical Properties
This compound, also known as 3-hydroxybenzylamine, is an organic compound containing both a phenol and an aminomethyl group. Its bifunctional nature makes it a versatile building block in medicinal chemistry and material science.
Data Presentation: Quantitative Properties
| Property | Value | Citation / Note |
| Molecular Formula | C₇H₉NO | [1][2] |
| Molecular Weight | 123.15 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid or powder | |
| Melting Point | 167-171 °C | |
| Boiling Point | Data not available; likely decomposes at atmospheric pressure. | For reference, 3-aminophenol boils at 164 °C at 11 mmHg.[3] |
| pKa₁ (Phenolic -OH) | ~9.82 (at 20 °C) | Value for 3-aminophenol, expected to be similar.[4] |
| pKa₂ (Ammonium -NH₃⁺) | ~4.37 (at 20 °C) | Value for 3-aminophenol, expected to be similar.[4] |
| Water Solubility | Quantitative data not readily available. | |
| Topological Polar Surface Area | 46.3 Ų | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 73604-31-6 | [5][6] |
| SMILES | C1=CC(=CC(=C1)O)CN | [1] |
| InChIKey | JNZYADHPGVZMQK-UHFFFAOYSA-N | [1][2][5] |
Chemical Structure
The chemical structure of this compound consists of a benzene ring substituted with a hydroxyl group and an aminomethyl group at positions 1 and 3, respectively.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound. The protocols provided are based on established chemical literature and represent standard practices for a compound of this class.
Synthesis Protocol: Demethylation of 3-Methoxybenzylamine
A common route for the preparation of this compound (also known as 3-hydroxybenzylamine) is the demethylation of its methoxy precursor, 3-methoxybenzylamine. The following protocol is adapted from patent literature describing this transformation.
Materials:
-
3-Methoxybenzylamine
-
48% Hydrobromic acid (HBr)
-
Sodium hydroxide (NaOH) aqueous solution (e.g., 20-40%)
-
Hydrochloric acid (HCl) (e.g., 30%)
-
An ether-based solvent (e.g., diethyl ether or methyl tert-butyl ether)
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 3-methoxybenzylamine.
-
Acid Addition: Under stirring, slowly add an excess of 48% hydrobromic acid. The molar ratio of HBr to 3-methoxybenzylamine is typically in the range of 3:1 to 4:1.
-
Reflux: Heat the reaction mixture to reflux (approximately 120-125°C) and maintain this temperature for several hours (e.g., 4-6 hours) to ensure complete demethylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Extraction: After cooling to room temperature, carefully neutralize the acidic mixture by the dropwise addition of a concentrated sodium hydroxide solution until the pH is strongly alkaline (pH > 12). This step is performed in an ice bath to manage the exothermic reaction. The resulting aqueous solution is then extracted with an ether solvent to remove any non-phenolic organic impurities.
-
Acidification and Crystallization: The aqueous phase is separated and cooled in an ice water bath. The pH is then carefully adjusted to 9-10 with hydrochloric acid. This brings the zwitterionic compound to its isoelectric point, causing it to precipitate out of the solution.
-
Isolation and Drying: The precipitated solid is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield the final product, this compound.
Analytical Characterization Protocols
This representative isocratic HPLC method is suitable for assessing the purity of this compound and related aminophenol compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18; 250 x 4.6mm, 5 µm).
-
Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent. For example, a phosphate buffer (pH 6.3) and acetonitrile. A typical starting condition could be an isocratic elution with 90:10 (v/v) buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 275 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in the mobile phase to a concentration of approximately 0.1-0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆.
-
Instrumentation: A 300 or 400 MHz NMR spectrometer.
-
Parameters: Standard acquisition parameters for ¹H NMR.
-
Expected Signals: Protons on the aromatic ring are expected to appear in the 6.5-7.5 ppm range. The methylene (-CH₂-) protons of the aminomethyl group would typically appear between 3.5 and 4.0 ppm. The chemical shifts of the -OH and -NH₂ protons can be broad and variable, and may exchange with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.
-
Instrumentation: A 75 or 100 MHz NMR spectrometer.
-
Parameters: Standard proton-decoupled ¹³C acquisition.
-
Expected Signals: Aromatic carbons are expected in the 110-160 ppm region, with the carbon bearing the hydroxyl group appearing at the higher end of this range. The methylene carbon should appear in the 40-50 ppm range.
-
-
Sample Preparation: As this compound is a solid, the KBr-pellet technique is suitable.[1] Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Bands:
-
O-H stretch (phenol): A broad band in the region of 3200-3600 cm⁻¹.
-
N-H stretch (primary amine): Two sharp bands in the region of 3300-3500 cm⁻¹.
-
C-H stretch (aromatic): Bands just above 3000 cm⁻¹.
-
N-H bend (primary amine): A band around 1590-1650 cm⁻¹.
-
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-O stretch (phenol): A strong band in the 1200-1300 cm⁻¹ region.
-
C-N stretch: A band in the 1000-1250 cm⁻¹ region.
-
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is suitable for this polar molecule.
-
Ionization Mode: Positive ion mode is preferred to protonate the basic amino group, forming the [M+H]⁺ ion.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration of about 10-100 µg/mL. The solution may be infused directly or injected via an LC system.
-
Expected Mass: The protonated molecule [M+H]⁺ should be observed at an m/z corresponding to its monoisotopic mass plus the mass of a proton (123.0684 + 1.0078 ≈ 124.0762).
Biological Activity and Signaling Pathways
This compound has been identified as a potent inhibitor of Growth Factor Receptor Kinases (GRKs) and Protein Kinase C (PKC). These kinases are crucial components of intracellular signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
The diagram below illustrates a generalized signal transduction cascade initiated by a growth factor, highlighting the points of inhibition by this compound.
As shown in Figure 2, the binding of a growth factor to its receptor (a Receptor Tyrosine Kinase, RTK, or Growth factor Receptor Kinase, GRK) triggers a downstream cascade. One major branch of this cascade involves the activation of Phospholipase C (PLC), which generates the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG, in turn, is a key activator of Protein Kinase C (PKC). By inhibiting both the initial receptor kinase and the downstream PKC, this compound can effectively block the propagation of the signal, thereby modulating cellular responses. This dual inhibitory action makes it and its derivatives interesting candidates for further investigation in drug discovery programs targeting hyperproliferative disorders.
References
- 1. This compound | C7H9NO | CID 735894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR [sigmaaldrich.com]
- 3. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. This compound | 73604-31-6 [sigmaaldrich.cn]
- 6. scbt.com [scbt.com]
An In-depth Technical Guide to the Synthesis of 3-Hydroxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of various synthetic pathways for producing 3-hydroxybenzylamine, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The document details several common synthetic routes, offering in-depth experimental protocols and comparative quantitative data to assist researchers in selecting and optimizing a suitable method for their specific needs.
Pathway 1: Demethylation of 3-Methoxybenzylamine
This pathway involves the cleavage of the methyl ether in 3-methoxybenzylamine to yield the desired 3-hydroxybenzylamine. A common and effective method for this demethylation is the use of strong acids, such as hydrobromic acid. This approach is often favored for its high yield and relatively straightforward procedure.[1]
Caption: Demethylation of 3-Methoxybenzylamine to 3-Hydroxybenzylamine.
Experimental Protocol:
A detailed experimental protocol for the synthesis of 3-hydroxybenzylamine from 3-methoxybenzylamine is provided in US Patent US12024483B2.[1] The following is a representative procedure based on this patent:
-
Reaction Setup: To a 1 L reactor equipped with a thermometer, dropping funnel, mechanical stirrer, heating mantle, and distillation apparatus, add 708.0 g (3.5 mol) of 40% hydrobromic acid.
-
Addition of Starting Material: While stirring, add 137.2 g (1.0 mol) of 3-methoxybenzylamine dropwise via the dropping funnel.
-
Reaction and Distillation: After the addition is complete, heat the mixture to distill off excess water until the temperature at the top of the distillation apparatus reaches above 120°C.
-
Work-up: Cool the reaction mixture. A precipitate may form. Add a pre-cooled aqueous solution of sodium hydroxide until the precipitate completely dissolves.
-
Extraction: Extract the aqueous solution with an organic solvent such as isopropyl ether to remove any non-alkali-soluble organic impurities.
-
Precipitation and Isolation: Adjust the pH of the aqueous phase to 9-10 with hydrochloric acid under ice-water cooling to precipitate the product.
-
Purification and Drying: Collect the precipitate by suction filtration, wash with water, and dry under vacuum to obtain the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Yield | 94.0% | [1] |
| Purity (GC) | >99.0% | [1] |
| Water Content | 0.43% | [1] |
Pathway 2: Reductive Amination of 3-Hydroxybenzaldehyde
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. In this pathway, 3-hydroxybenzaldehyde is reacted with an amine source, typically ammonia, in the presence of a reducing agent to form 3-hydroxybenzylamine.
Caption: Reductive Amination of 3-Hydroxybenzaldehyde.
Experimental Protocol:
The following is a general protocol for the reductive amination of an aromatic aldehyde, which can be adapted for 3-hydroxybenzaldehyde.
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Addition of Amine Source: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.
-
Formation of Imine (optional): Stir the mixture at room temperature to allow for the formation of the intermediate imine. This step can be monitored by techniques like TLC or GC-MS.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature until the reaction is complete.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Quantitative Data:
| Parameter | Representative Value | Reference |
| Yield | 80-95% | General literature on reductive amination |
| Purity | >95% (after purification) | General literature on reductive amination |
Pathway 3: Reduction of 3-Hydroxybenzonitrile
The reduction of a nitrile group provides a direct route to the corresponding primary amine. In this pathway, 3-hydroxybenzonitrile is reduced to 3-hydroxybenzylamine using a suitable reducing agent, commonly through catalytic hydrogenation.
Caption: Reduction of 3-Hydroxybenzonitrile to 3-Hydroxybenzylamine.
Experimental Protocol:
The following is a representative protocol for the catalytic hydrogenation of a nitrile, which can be applied to 3-hydroxybenzonitrile.
-
Catalyst Preparation: Prepare or procure a suitable hydrogenation catalyst, such as Raney Nickel or palladium on carbon (Pd/C).
-
Reaction Setup: In a hydrogenation vessel, suspend 3-hydroxybenzonitrile and the catalyst in a suitable solvent, such as ethanol or methanol. The addition of ammonia can help to suppress the formation of secondary amine byproducts.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Work-up: Carefully filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The product can be purified by recrystallization or distillation under reduced pressure.
Quantitative Data:
Specific quantitative data for the reduction of 3-hydroxybenzonitrile is not detailed in the provided search results. However, catalytic hydrogenation of nitriles is a well-established and generally efficient reaction.
| Parameter | Representative Value | Reference |
| Yield | 70-90% | General literature on nitrile reduction |
| Purity | >95% (after purification) | General literature on nitrile reduction |
Pathway 4: From 3-Nitrobenzaldehyde
This multi-step pathway involves the initial reduction of the nitro group of 3-nitrobenzaldehyde to an amine, followed by the reductive amination of the aldehyde functionality. This can potentially be performed as a one-pot reaction.
Caption: Synthesis of 3-Hydroxybenzylamine from 3-Nitrobenzaldehyde.
Experimental Protocol:
The following is a conceptual one-pot protocol for the synthesis of 3-hydroxybenzylamine from 3-nitrobenzaldehyde.
-
Reaction Setup: In a suitable reactor, dissolve 3-nitrobenzaldehyde in a solvent mixture, potentially including a hydrogen donor like formic acid or isopropanol.
-
Catalyst Addition: Add a catalyst that can facilitate both the reduction of the nitro group and the reductive amination, such as a supported palladium or nickel catalyst.
-
Amine Source: Introduce a source of ammonia.
-
Reaction: Heat the mixture under an inert atmosphere. The reaction proceeds through the initial reduction of the nitro group to 3-aminobenzaldehyde, which then undergoes in-situ reductive amination.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture, filter off the catalyst, and perform a standard aqueous work-up followed by extraction. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data:
The overall yield of this two-step, one-pot synthesis would be dependent on the efficiency of both the nitro group reduction and the subsequent reductive amination.
| Parameter | Estimated Value | Reference |
| Overall Yield | 60-80% | Estimated based on typical yields of individual steps |
| Purity | >95% (after purification) | General literature on multi-step synthesis |
Summary and Comparison of Synthesis Pathways
| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |
| 1 | 3-Methoxybenzylamine | Hydrobromic acid | High yield, one-step reaction | Use of corrosive acid |
| 2 | 3-Hydroxybenzaldehyde | Ammonia, Reducing Agent | Versatile, mild conditions | May require purification to remove byproducts |
| 3 | 3-Hydroxybenzonitrile | H₂, Catalyst (e.g., Raney Ni) | Direct conversion | Requires specialized hydrogenation equipment |
| 4 | 3-Nitrobenzaldehyde | Catalyst, H-donor, Ammonia | Potentially a one-pot reaction | Multi-step, potential for more byproducts |
This guide provides a foundational understanding of the primary synthetic routes to 3-hydroxybenzylamine. The choice of a specific pathway will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the equipment and expertise available in the laboratory. For industrial-scale production, the demethylation of 3-methoxybenzylamine appears to be a highly efficient and well-documented method. For laboratory-scale synthesis, reductive amination of 3-hydroxybenzaldehyde offers a versatile and accessible option.
References
An In-depth Technical Guide to the Characterization of 3-(Aminomethyl)phenol (CAS Number: 73604-31-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)phenol, also known as 3-hydroxybenzylamine, is a versatile organic compound with significant potential in pharmaceutical research and development. Its chemical structure, featuring both a phenol and a primary amine group, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, detailed experimental protocols for its analysis, and insights into its biological significance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 73604-31-6 | [1][2] |
| Molecular Formula | C₇H₉NO | [1][3] |
| Molecular Weight | 123.15 g/mol | [3][4] |
| Appearance | White to light yellow powder or crystals | [5] |
| Melting Point | 165-168 °C | |
| Solubility | Soluble in water and ethanol | |
| Purity | Typically >97% | [5] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |
Synthesis and Purification
A common and effective method for the synthesis of this compound is the reduction of 3-hydroxybenzonitrile. This process typically involves the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Experimental Protocol: Synthesis via Reduction of 3-Hydroxybenzonitrile
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-hydroxybenzonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.
-
Reduction: The flask is cooled in an ice bath, and a solution of lithium aluminum hydride (LiAlH₄) in THF is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally, more water. This procedure is crucial for the safe decomposition of the excess reducing agent and the formation of a granular precipitate of aluminum salts.
-
Filtration and Extraction: The resulting slurry is filtered, and the solid residue is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: The crude product is dissolved in a minimum amount of hot solvent, such as a mixture of methanol and water or ethanol and water.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel.
-
Crystallization: The clear filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum to afford pure this compound.[6]
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR and 20-30 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[5][7][8]
-
Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR).
-
Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet | 1H | Phenolic -OH |
| ~7.1 | Triplet | 1H | Aromatic C-H |
| ~6.6-6.8 | Multiplet | 3H | Aromatic C-H |
| ~3.6 | Singlet | 2H | -CH₂- |
| ~3.0 (broad) | Singlet | 2H | -NH₂ |
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~157 | Aromatic C-OH |
| ~145 | Aromatic C-CH₂ |
| ~129 | Aromatic C-H |
| ~116 | Aromatic C-H |
| ~114 | Aromatic C-H |
| ~113 | Aromatic C-H |
| ~45 | -CH₂- |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: A small amount of this compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[1][9][10]
-
Pellet Formation: The finely ground mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded for subtraction.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3400 (broad) | O-H stretch | Phenolic -OH |
| 3100-3300 | N-H stretch | Primary amine (-NH₂) |
| 3000-3100 | C-H stretch | Aromatic C-H |
| 2850-2950 | C-H stretch | Aliphatic C-H (-CH₂-) |
| 1580-1620 | C=C stretch | Aromatic ring |
| 1450-1500 | N-H bend | Primary amine (-NH₂) |
| 1200-1300 | C-O stretch | Phenolic C-O |
| 1000-1100 | C-N stretch | Aliphatic amine C-N |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[11][12]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 123).
-
Major Fragmentation Peaks: Characteristic fragments resulting from the loss of functional groups, such as the loss of the amino group (-NH₂) or the hydroxymethyl group (-CH₂OH).
Biological Activity and Signaling Pathways
This compound has been identified as a potent inhibitor of G-protein coupled receptor kinases (GRKs) and protein kinase C (PKC).[13] These enzymes play crucial roles in cellular signal transduction pathways, and their dysregulation is implicated in various diseases, including cancer and cardiovascular disorders.
Inhibition of G-Protein Coupled Receptor Kinase (GRK) Signaling
GRKs are a family of serine/threonine kinases that phosphorylate activated G-protein coupled receptors (GPCRs), leading to their desensitization and internalization.[14][15] By inhibiting GRKs, this compound can modulate the signaling of numerous GPCRs, which are important drug targets.
Caption: Inhibition of GRK signaling by this compound.
Inhibition of Protein Kinase C (PKC) Signaling
PKC is a family of kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. PKC enzymes are activated by signals such as increases in the concentration of diacylglycerol or calcium ions (Ca²⁺).[4][16]
Caption: Inhibition of PKC signaling by this compound.
Safety and Handling
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It is also an irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the characterization of this compound (CAS 73604-31-6). The information presented, including its physicochemical properties, comprehensive experimental protocols for its synthesis and analysis, and its known biological activities, will be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these characteristics is essential for the effective and safe utilization of this compound in the pursuit of novel therapeutic agents.
References
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. This compound | C7H9NO | CID 735894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 3-Aminophenol(591-27-5) 1H NMR spectrum [chemicalbook.com]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001169) [hmdb.ca]
- 9. shimadzu.com [shimadzu.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electron ionization - Wikipedia [en.wikipedia.org]
- 13. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-(Aminomethyl)phenol: A Technical Guide for Organic Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)phenol, a bifunctional aromatic compound, serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry. Its unique structure, incorporating both a nucleophilic aminomethyl group and a phenolic hydroxyl group, allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules and pharmacologically active agents. This technical guide provides an in-depth overview of the properties, key reactions, and applications of this compound, with a focus on its utility in the development of novel therapeutics.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | --INVALID-LINK-- |
| Molecular Weight | 123.15 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline powder | N/A |
| Melting Point | 114-118 °C | N/A |
| Boiling Point | 274.5 °C at 760 mmHg | N/A |
| CAS Number | 73604-31-6 | --INVALID-LINK-- |
| pKa (amino group) | ~9.5 (estimated) | N/A |
| pKa (hydroxyl group) | ~10.2 (estimated) | N/A |
Core Synthetic Applications: N-Acylation
One of the most fundamental and widely employed reactions involving this compound is the N-acylation of its primary amine. This transformation is a cornerstone for introducing a variety of functional groups and building molecular complexity. The resulting N-acyl derivatives are key intermediates in the synthesis of numerous pharmaceutical compounds. A general and efficient method for the N-acetylation of amines and phenols involves the use of acetic anhydride, often under solvent-free conditions, which aligns with the principles of green chemistry.[1]
General Reaction Scheme:
Caption: N-Acylation of this compound.
Quantitative Data for N-Acetylation
The following table summarizes typical quantitative data for the N-acetylation of benzylamine and substituted phenols using acetic anhydride under solvent-free conditions, which can be considered analogous to the reaction with this compound.
| Substrate | Molar Ratio (Substrate:Ac₂O) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzylamine | 1:1.5 | 60 | 0.5 | 98 | [1] |
| Phenol | 1:1.5 | 60 | 12 | 99 | [1] |
| 4-Methylphenol | 1:1.5 | 60 | 20 | >99 | [1] |
| 3-Bromophenol | 1:1.5 | 60 | 20 | >99 | [1] |
Based on these results, the N-acetylation of this compound is expected to proceed in high yield under similar conditions.
Experimental Protocols
Detailed Methodology for N-Acetylation of this compound
This protocol is adapted from a general, efficient, and solvent-free method for the acetylation of amines and phenols.[1]
Materials:
-
This compound
-
Acetic anhydride
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate
-
Hexane
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol, 123.15 mg).
-
Add acetic anhydride (1.5 mmol, 0.14 mL) to the flask.
-
The mixture is stirred at 60 °C using a magnetic stirrer and heating mantle.
-
The progress of the reaction is monitored by TLC (eluent: ethyl acetate/hexane, 1:1).
-
Upon completion of the reaction (typically within 1-2 hours), the reaction mixture is allowed to cool to room temperature.
-
The crude product is dissolved in ethyl acetate (20 mL) and transferred to a separatory funnel.
-
The organic layer is washed with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product, N-(3-hydroxybenzyl)acetamide, can be further purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product.
Application in Drug Discovery: Targeting the Norepinephrine Transporter
Derivatives of this compound are of significant interest in drug discovery, particularly as modulators of monoamine transporters. The structural motif of a phenyl ring with an amino or substituted amino group is a common feature in many neurologically active compounds. Benzylamine derivatives, which are structurally related to this compound, have been shown to inhibit the reuptake of catecholamines, including norepinephrine.[2] This inhibition increases the concentration of norepinephrine in the synaptic cleft, a mechanism of action for many antidepressant and ADHD medications.
Signaling Pathway: Norepinephrine Reuptake Inhibition
The norepinephrine transporter (NET) is a key protein responsible for the reuptake of norepinephrine from the synapse back into the presynaptic neuron, thus terminating its signaling. Inhibitors of NET block this reuptake process, leading to an increased duration and concentration of norepinephrine in the synapse, which can then continue to stimulate postsynaptic adrenergic receptors.
Caption: Norepinephrine reuptake and its inhibition.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of an N-acylated derivative of this compound.
Caption: Workflow for N-acylation of this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for straightforward and efficient modification, leading to a wide array of complex molecules. The N-acylation reaction, in particular, provides a robust method for generating key intermediates for the synthesis of pharmacologically active compounds. The structural similarity of its derivatives to known norepinephrine reuptake inhibitors highlights its potential in the development of new treatments for neurological and psychiatric disorders. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the full potential of this important synthetic intermediate.
References
Methodological & Application
Application Note: Derivatization of 3-(Aminomethyl)phenol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the chemical derivatization of 3-(Aminomethyl)phenol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature and low volatility, direct GC-MS analysis of this compound is challenging.[1][2] Derivatization is a necessary sample preparation step that modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis.[2][3][4] This document outlines a silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a robust and widely used reagent for derivatizing compounds with active hydrogens, such as those found in the hydroxyl and amine groups of this compound.[5][6]
Principle of Derivatization
Gas chromatography requires analytes to be volatile and thermally stable.[5][7] this compound contains both a phenolic hydroxyl (-OH) and a primary amine (-NH2) group. The active hydrogens in these functional groups lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and low volatility, making it unsuitable for direct GC analysis.
Silylation is a common derivatization technique that replaces these active hydrogens with non-polar trimethylsilyl (TMS) groups.[2][5] This process effectively masks the polar functional groups, which disrupts hydrogen bonding, thereby increasing the molecule's volatility and improving its chromatographic properties, such as peak shape and sensitivity.[8][9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), is highly effective for silylating both alcohols, phenols, and amines.[5][6] The reaction byproducts are volatile and typically do not interfere with the chromatographic analysis.[6]
The chemical derivatization reaction is illustrated below.
Figure 1: Logical diagram of the silylation reaction.
Experimental Protocol
This protocol provides a step-by-step guideline for the derivatization of this compound using BSTFA with 1% TMCS.
2.1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Methanol (HPLC grade)
-
Nitrogen gas (high purity)
-
5 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Micropipettes
2.2. Standard Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Create a series of working standards by diluting the stock solution with methanol to desired concentrations (e.g., 1-100 µg/mL).
2.3. Sample Preparation and Derivatization Workflow The overall workflow from sample preparation to analysis is depicted below.
Figure 2: Experimental workflow for derivatization.
2.4. Detailed Derivatization Procedure
-
Aliquot Sample: Transfer 100 µL of the sample or working standard solution into a 5 mL reaction vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature. Silylation reagents are extremely sensitive to moisture, so ensuring the sample is anhydrous is critical for a successful reaction.[7][8][10]
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to redissolve the residue. Then, add 100 µL of BSTFA with 1% TMCS to the vial.[3]
-
Reaction: Immediately cap the vial tightly. Vortex the mixture for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure complete derivatization.[6][11]
-
Cooling: After heating, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection. Transfer the supernatant to a GC autosampler vial if necessary. Inject 1 µL of the derivatized sample into the GC-MS system.
Data and Expected Performance
The following tables summarize typical instrument parameters and expected performance characteristics for the analysis of derivatized this compound. Actual values may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Typical GC-MS Operating Parameters
| Parameter | Value |
| GC System | Agilent GC-MS or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar[12] |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 70°C, hold 2 min; ramp to 280°C at 15°C/min; hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 500 m/z |
Table 2: Representative Performance Characteristics (Note: These values are representative for the analysis of derivatized phenolic compounds and should be established experimentally for this compound in your laboratory)
| Parameter | Expected Value |
| Linearity (R²) | > 0.995[11] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL[11] |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 µg/mL[11] |
| Reproducibility (%RSD) | < 10%[13] |
Conclusion
The silylation protocol described provides a reliable and robust method for the derivatization of this compound, enabling sensitive and accurate quantification by GC-MS. This procedure effectively increases the analyte's volatility and improves its chromatographic behavior. The provided workflow, instrument parameters, and performance characteristics serve as a comprehensive guide for researchers in analytical chemistry and drug development to implement this method.
References
- 1. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
Application Note: A Scalable Synthesis of 3-(Aminomethyl)phenol via Catalytic Hydrogenation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(Aminomethyl)phenol, also known as 3-hydroxybenzylamine, is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Its structure incorporates a reactive primary amine and a phenolic hydroxyl group, making it a versatile intermediate. As the demand for compounds derived from this intermediate grows, the need for a robust, safe, and scalable synthetic protocol becomes paramount. This application note details a scalable experimental setup for the synthesis of this compound via the catalytic hydrogenation of 3-hydroxybenzonitrile. This method is preferred for scale-up over stoichiometric reductions (e.g., using metal hydrides like LiAlH₄) due to higher atom economy, easier product isolation, and improved safety profiles.[1][2]
Synthesis Pathway and Strategy
The chosen synthetic route is the catalytic hydrogenation of 3-hydroxybenzonitrile. This reaction involves the reduction of the nitrile group to a primary amine using molecular hydrogen in the presence of a heterogeneous catalyst.
Reaction: 3-Hydroxybenzonitrile + 2H₂ --(Catalyst)--> this compound
Several catalysts can be employed for this transformation, with Palladium on Carbon (Pd/C) and Raney Nickel being common choices.[1][3] The process is typically carried out in a pressure reactor (autoclave) to achieve the necessary hydrogen pressure for the reaction to proceed efficiently.
The overall workflow for this scaled-up synthesis is depicted below.
References
Application Notes and Protocols: Synthesis of Chromone Derivatives Utilizing an Aminomethyl Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many naturally occurring and synthetic molecules with significant pharmacological activities.[1][2] The chromone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Modifications at various positions of the chromone ring have led to the development of potent agents with anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3]
The introduction of an aminomethyl group, particularly at the 3-position of the chromone ring, has been shown to be a valuable strategy for enhancing the biological activity and modulating the pharmacokinetic properties of these compounds.[4] 3-Aminomethylchromone derivatives have demonstrated potential as antihypertensive agents and can serve as peptidomimetics.[4][5] This document provides detailed protocols and application notes on the synthesis of chromone derivatives featuring a 3-aminomethyl group, with a focus on established synthetic routes.
General Synthetic Strategies
The synthesis of 3-aminomethylchromones often involves the introduction of the aminomethyl group onto a pre-formed chromone or chromanone ring system. The Mannich reaction is a cornerstone of this approach, providing a versatile method for C-aminomethylation.[6][7]
A common and effective strategy for synthesizing Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones involves a multi-step process.[5][8] This pathway begins with a Mannich reaction on a 2-aryl-8-bromo-6-chlorochroman-4-one or a corresponding chalcone precursor to yield a 3-methylenechroman-4-one intermediate. This is followed by an aza-Michael reaction to introduce the aminomethyl group and subsequent oxidation to furnish the final chromone derivative.[5][8]
The direct use of 3-(Aminomethyl)phenol as a starting material for the synthesis of the entire chromone scaffold presents significant challenges due to the presence of multiple reactive sites: the phenolic hydroxyl, the primary amine, and the activated aromatic ring. A plausible, though not yet explicitly documented, approach would necessitate a carefully planned protection strategy. The amino group could be protected, for example, as a carbamate (e.g., Boc or Cbz), and the phenolic hydroxyl could be protected as an ether (e.g., methyl or benzyl ether). This doubly protected intermediate could then potentially be elaborated into a 2'-hydroxyacetophenone derivative, a key precursor for many chromone syntheses. Following the construction of the chromone ring, sequential deprotection would be required to reveal the desired this compound-substituted chromone.
Experimental Protocols
The following protocol is adapted from the synthesis of Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones.[5][8]
Protocol 1: Synthesis of 2-Aryl-8-bromo-6-chloro-3-(Cbz-aminomethyl)chromone
This protocol is divided into three key steps:
-
Step A: Mannich Reaction to form 2-Aryl-8-bromo-6-chloro-3-methylenechroman-4-one.
-
Step B: Aza-Michael Addition to introduce the Cbz-aminomethyl group.
-
Step C: Oxidation to form the final chromone derivative.
Materials:
-
2-Aryl-8-bromo-6-chlorochroman-4-one
-
N,N-Dimethylformamide (DMF)
-
Paraformaldehyde
-
Diisopropylamine
-
1,4-Dioxane
-
Benzyl carbamate (Cbz-NH2)
-
Potassium carbonate (K2CO3)
-
Selenium dioxide (SeO2)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Step-by-Step Procedure:
Step A: Synthesis of 2-Aryl-8-bromo-6-chloro-3-methylenechroman-4-one
-
To a solution of 2-aryl-8-bromo-6-chlorochroman-4-one (1.0 eq) in 1,4-dioxane, add paraformaldehyde (2.0 eq) and diisopropylamine (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 3-methylenechroman-4-one intermediate.
Step B: Synthesis of 2-Aryl-8-bromo-6-chloro-3-(Cbz-aminomethyl)chroman-4-one
-
Dissolve the 3-methylenechroman-4-one intermediate (1.0 eq) from Step A in DMF.
-
Add benzyl carbamate (1.2 eq) and potassium carbonate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Step C: Synthesis of 2-Aryl-8-bromo-6-chloro-3-(Cbz-aminomethyl)chromone
-
Dissolve the crude product from Step B (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture to room temperature and filter to remove selenium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromone.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a representative 3-aminomethylchromone derivative.
| Step | Product | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| A | 2-Aryl-8-bromo-6-chloro-3-methylenechroman-4-one | 75-85 | 7.8-6.9 (Ar-H), 6.1 (d, =CH₂), 5.4 (d, =CH₂), 5.3 (dd, H-2), 4.4-4.2 (m, H-3) | [M+H]⁺ |
| B | 2-Aryl-8-bromo-6-chloro-3-(Cbz-aminomethyl)chroman-4-one | 80-90 | 7.9-6.8 (Ar-H), 7.4-7.2 (Cbz Ar-H), 5.1 (s, Cbz CH₂), 4.7 (dd, H-2), 3.8-3.5 (m, CH₂-N), 3.2-3.0 (m, H-3) | [M+H]⁺ |
| C | 2-Aryl-8-bromo-6-chloro-3-(Cbz-aminomethyl)chromone | 60-70 | 8.2-7.0 (Ar-H), 7.4-7.2 (Cbz Ar-H), 5.1 (s, Cbz CH₂), 4.3 (d, CH₂-N) | [M+H]⁺ |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a 3-aminomethylchromone derivative.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Step A | Incomplete reaction. | Increase reaction time and/or temperature. Ensure reagents are fresh. |
| Decomposition of product. | Use milder reaction conditions if possible. | |
| Formation of multiple byproducts in Step B | Side reactions of the Michael acceptor. | Control the reaction temperature carefully. Use a less reactive base. |
| Incomplete oxidation in Step C | Insufficient oxidant. | Increase the equivalents of SeO₂. |
| Deactivation of the oxidant. | Use freshly opened or purified SeO₂. | |
| Difficulty in purification | Products have similar polarity. | Optimize the eluent system for column chromatography. Consider recrystallization. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Selenium dioxide (SeO₂) is highly toxic. Handle with extreme care and avoid inhalation of dust.
-
DMF is a reproductive toxin. Avoid skin contact and inhalation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. kyivtoulouse.univ.kiev.ua [kyivtoulouse.univ.kiev.ua]
- 2. researchgate.net [researchgate.net]
- 3. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 4. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 5. Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mannich Reaction [organic-chemistry.org]
- 7. Mannich Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Spectrophotometric Determination Using Aminophenol Reagents
Introduction
Spectrophotometry, a cornerstone of analytical chemistry, offers a robust platform for the quantitative analysis of a wide array of substances. When coupled with the versatile chemistry of aminophenol reagents, it provides simple, rapid, and sensitive methods for determining various analytes. Aminophenols and their derivatives can act as primary aromatic amines in diazotization-coupling reactions or as nucleophiles in condensation and oxidative coupling reactions, typically producing intensely colored products. The absorbance of these products, measured by a spectrophotometer, is directly proportional to the concentration of the analyte of interest.
These methodologies find extensive applications in environmental monitoring, pharmaceutical analysis, and clinical diagnostics due to their cost-effectiveness and amenability to automation. This document provides detailed application notes and protocols for the spectrophotometric determination of key analytes using aminophenol-based reagents.
Application Note 1: Spectrophotometric Determination of Nitrite in Water Samples
1.1. Principle
This method relies on the diazotization-coupling reaction, a classic colorimetric approach for nitrite determination. A primary aromatic amine, 4-aminophenylacetic acid, reacts with nitrite ions in a strongly acidic medium to form a stable diazonium salt. This intermediate is then coupled with a phenolic compound, such as resorcinol or phloroglucinol, to produce a highly colored and stable azo dye. The intensity of the resulting color is measured spectrophotometrically, and the absorbance is directly proportional to the nitrite concentration in the sample.
1.2. Experimental Protocol
1.2.1. Instrumentation
-
UV-Visible Spectrophotometer (e.g., Agilent Cary 60 or similar)
-
Quartz or glass cuvettes with a 1 cm path length
-
pH meter
-
Standard volumetric flasks and pipettes
1.2.2. Reagent Preparation
-
4-Aminophenylacetic Acid (0.25% w/v): Dissolve 0.25 g of 4-aminophenylacetic acid in 0.6 M Hydrochloric Acid (HCl) and dilute to 100 mL with the same acid.
-
Resorcinol Solution (0.1% w/v): Dissolve 0.1 g of resorcinol in distilled water and dilute to 100 mL.[1]
-
Phloroglucinol Solution (as an alternative coupling agent): Prepare a 0.25% (w/v) solution in distilled water.[2]
-
Hydrochloric Acid (0.6 M): Prepare by appropriate dilution of concentrated HCl.
-
Standard Nitrite Solution (100 µg/mL): Dissolve 0.150 g of dried sodium nitrite (NaNO₂) in distilled water and dilute to 1000 mL. This stock solution can be further diluted to prepare working standards.
1.2.3. Procedure
-
Pipette an aliquot of the water sample (e.g., 15 mL) containing nitrite into a 25 mL volumetric flask.[1]
-
Add 2 mL of the 0.25% 4-aminophenylacetic acid solution. Shake the flask well and allow it to stand for 15 minutes to ensure complete diazotization.[1][2]
-
Add 2 mL of the 0.1% resorcinol solution (or alternative coupling agent). Shake well and allow the color to develop for at least 1 minute.[1]
-
Dilute the solution to the mark (25 mL) with distilled water and mix thoroughly.
-
Measure the absorbance of the resulting orange-colored azo dye at the wavelength of maximum absorbance (λmax) against a reagent blank. The reagent blank is prepared using the same procedure but with distilled water instead of the sample.
1.3. Data Presentation
Quantitative data for the spectrophotometric determination of nitrite using aminophenol-based reagents are summarized below.
| Parameter | Method with Resorcinol | Method with Phloroglucinol |
| λmax | 455 nm[1] | 420 nm[2] |
| Linear Range | 0.1 - 2.4 µg/mL[1] | 0.04 - 1.8 µg/mL[2] |
| Molar Absorptivity | 2.27 x 10⁴ L·mol⁻¹·cm⁻¹[1] | 2.40 x 10⁴ L·mol⁻¹·cm⁻¹[2] |
| Sandell's Sensitivity | 2.03 x 10⁻³ µg·cm⁻²[1] | 1.90 x 10⁻³ µg·cm⁻²[2] |
| Correlation Coefficient (r²) | 0.9986[1] | 0.998[2] |
| Recovery | 91.16% - 101.4%[1] | 92.9% - 103%[2] |
1.4. Experimental Workflow Diagram
Caption: Workflow for Nitrite Determination.
Application Note 2: Determination of p-Aminophenol in Pharmaceutical Formulations
2.1. Principle
p-Aminophenol (PAP) is a critical impurity and a primary degradation product of paracetamol (acetaminophen). Its quantification is essential for quality control. This note describes two sensitive spectrophotometric methods.
-
Method A: Oxidative Coupling. This method is based on the oxidative coupling reaction of p-aminophenol with N-(1-naphthyl)ethylenediamine dihydrochloride (N-NED) in the presence of potassium iodate (KIO₃) as an oxidizing agent in an alkaline medium. This reaction forms a stable, water-soluble, and intensely colored product suitable for spectrophotometric quantification.[3]
-
Method B: Cloud Point Extraction (CPE). This preconcentration technique enhances sensitivity. PAP reacts with p-(dimethylamino)benzaldehyde (DAB) in an acidic medium to form a Schiff base. This product is then extracted into a surfactant-rich phase (micelles of Triton X-114 and SDS) by inducing phase separation through heating or electrolyte addition. The concentrated analyte in the small volume of the surfactant phase is then measured.[4]
2.2. Experimental Protocols
2.2.1. Instrumentation
-
UV-Visible Spectrophotometer
-
Thermostatic water bath and centrifuge (for CPE)
2.2.2. Protocol for Method A (Oxidative Coupling)
-
Reagent Preparation:
-
p-Aminophenol Standard (100 µg/mL): Dissolve 0.01 g of p-aminophenol in 10 mL of ethanol and dilute to 100 mL with distilled water.[3]
-
N-NED Solution (0.005 M): Dissolve 0.1295 g of N-NED in 100 mL of distilled water.[3]
-
Potassium Iodate Solution (0.015 M): Prepare by dissolving the appropriate amount of KIO₃ in distilled water.[3]
-
Alkaline Buffer: Prepare a suitable alkaline solution (e.g., 1 M NaOH).
-
-
Procedure for Paracetamol Hydrolysis (if determining PAP from Paracetamol):
-
Accurately weigh a quantity of powdered tablets equivalent to 0.250 g of paracetamol.[5]
-
Dissolve in boiling distilled water, filter, and complete the volume to 250 mL.
-
Transfer a 150 mL aliquot to a round-bottom flask, add 25 mL of concentrated HCl, and reflux for one hour.[5]
-
Cool the solution, neutralize with 20% sodium carbonate, and dilute to 250 mL with distilled water.[5] This solution now contains PAP.
-
-
Color Development Procedure:
-
Transfer an aliquot of the sample (or hydrolyzed paracetamol solution) containing 10-160 µg of PAP into a 25 mL volumetric flask.
-
Add 2 mL of 0.015 M potassium iodate solution.
-
Add the optimal volume of N-NED solution.
-
Add 1 M NaOH to make the medium alkaline.
-
Dilute to the mark with distilled water and measure the absorbance at 520 nm against a reagent blank.[3]
-
2.2.3. Protocol for Method B (Cloud Point Extraction)
-
Reagent Preparation:
-
p-(dimethylamino)benzaldehyde (DAB) Solution: Prepare a suitable concentration in an acidic medium.
-
Triton X-114 and Sodium Dodecyl Sulfate (SDS) Solutions: Prepare aqueous solutions of the desired concentrations.
-
NaCl Solution: Used as an electrolyte to induce phase separation.
-
-
Procedure:
-
In a centrifuge tube, mix the sample solution, acidic buffer, DAB solution, SDS solution, and Triton X-114 solution.
-
Add NaCl solution to facilitate phase separation.
-
Heat the mixture in a thermostatic water bath (e.g., at 40-50 °C) for a defined period (e.g., 15-20 min) until the solution becomes turbid.
-
Centrifuge the turbid solution (e.g., at 4000 rpm for 10 min) to separate the two phases. The surfactant-rich phase, containing the analyte, will settle at the bottom.
-
Decant the upper aqueous phase.
-
Dissolve the remaining surfactant-rich phase in a small volume of a suitable solvent (e.g., ethanol) and measure its absorbance.[4]
-
2.3. Data Presentation
| Parameter | Method A (Oxidative Coupling) | Method B (Cloud Point Extraction) |
| Reaction Principle | Oxidative Coupling with N-NED | Condensation with DAB, CPE |
| λmax | 520 nm[3] | Not specified, depends on Schiff base |
| Linear Range | 10 - 160 µg / 25 mL[3] | 0.05 - 1 mg/L (50 - 1000 ng/mL)[4] |
| Molar Absorptivity | 0.6002 x 10⁴ L·mol⁻¹·cm⁻¹[3] | Not directly stated, but enhancement factor is 3.3[4] |
| Limit of Detection (LOD) | Not specified | 0.03 mg/L (30 ng/mL)[4] |
| Relative Standard Deviation | ±0.89 to ±4.49%[3] | 1.4% (for 200 ng/mL)[4] |
2.4. Visualization of Methodologies
Caption: Oxidative Coupling Method for PAP.
Caption: Cloud Point Extraction Workflow for PAP.
Application Note 3: Simultaneous Determination of Phenol, 2-Aminophenol, and 4-Aminophenol in Water Samples
3.1. Principle
Phenolic compounds, including aminophenol isomers, often coexist in environmental water samples. Their simultaneous quantification by conventional spectrophotometry is challenging due to severe spectral overlap. Derivative spectrophotometry is a powerful technique to resolve this issue. The method involves calculating the derivative of the absorption spectrum, which can separate overlapping signals and eliminate background interference.[6] One effective approach is the Derivative Ratio-Zero Crossing Spectra (DRZCS) method. In this technique, the absorption spectrum of the ternary mixture is divided by the standard spectrum of one of the components (the "divisor"). The first derivative of this ratio spectrum is then calculated. The concentration of the other components can be determined by measuring the amplitude at the zero-crossing points of the divisor's derivative spectrum.[6][7]
3.2. Experimental Protocol
3.2.1. Instrumentation and Software
-
A high-resolution UV-Vis spectrophotometer (e.g., Agilent Cary 60) with accompanying software capable of spectral manipulation (division, derivation).[6]
-
Quartz cells (1 cm path length).
3.2.2. Reagent and Standard Preparation
-
Solvent: Ethanol (Analytical Grade).
-
Standard Stock Solutions (100 µg/mL): Prepare separate stock solutions of Phenol (P), 2-Aminophenol (2-AP), and 4-Aminophenol (4-AP) in ethanol.[6]
-
Working Solutions: Prepare working standards and mixtures by appropriate dilution of the stock solutions with ethanol.
3.2.3. Procedure
-
Spectral Acquisition: Record the absorption spectra of the standard solutions and the ternary mixture sample from 200 to 400 nm with a 1 nm interval.[6]
-
Data Processing (DRZCS Method Example):
-
To determine 2-AP and 4-AP:
-
Divide the absorption spectrum of the ternary mixture by a standard spectrum of Phenol (e.g., 10 µg/mL).
-
Calculate the first derivative of the resulting ratio spectra (using a Δλ value of 8 nm is common).[6]
-
Measure the amplitude of the first derivative at the zero-crossing point of 4-AP to determine 2-AP.
-
Conversely, measure the amplitude at the zero-crossing point of 2-AP to determine 4-AP.
-
-
To determine Phenol (P):
-
Divide the absorption spectrum of the ternary mixture by a standard spectrum of a binary mixture of 2-AP and 4-AP.
-
Calculate the first derivative and measure the peak amplitude at a wavelength where the derivatives of the other two components are zero.
-
-
-
Calibration: Construct calibration curves by plotting the derivative amplitudes against the concentrations of the respective analytes.
3.3. Data Presentation
The performance of derivative spectrophotometry for the simultaneous analysis of phenolic compounds is highlighted below.
| Analyte | Method | Linear Range (µg/mL) | Correlation Coefficient (R²) |
| Phenol (P) | DRZCS, DDRS, SDS-CM | 2 - 60[6][8] | ≥ 0.9995[6][8] |
| 2-Aminophenol (2-AP) | DRZCS, DDRS, SDS-CM | 2 - 50[6][8] | ≥ 0.9995[6][8] |
| 4-Aminophenol (4-AP) | DRZCS, DDRS, SDS-CM | 2 - 50[6][8] | ≥ 0.9995[6][8] |
(DRZCS: Derivative Ratio-Zero Crossing Spectra; DDRS: Double Divisor Ratio Spectra; SDS-CM: Successive Derivative Subtraction coupled with Constant Multiplication)
3.4. Logical Diagram for Derivative Spectrophotometry
Caption: Logic of the DRZCS Method.
References
- 1. isca.me [isca.me]
- 2. isca.me [isca.me]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(Aminomethyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Aminomethyl)phenol, also known as 3-hydroxybenzylamine, is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring its purity and stability throughout the drug development process. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described method is suitable for purity assessment and stability-indicating assays.
High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[1][2] Most HPLC procedures for small-molecule drugs utilize gradient reversed-phase liquid chromatography (RPLC) with ultraviolet (UV) detection.[1] This approach is well-suited for stability-indicating methods, which are designed to separate and quantify the active pharmaceutical ingredient (API) from its process impurities and degradation products.[1]
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Reagents and Materials
-
This compound reference standard (>98.0% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (OPA)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm nylon filter
2. Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05% Triethylamine (TEA) in water (25:75 v/v), pH adjusted to 2.70 with OPA |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 239 nm |
| Run Time | 15 minutes |
4. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.05% TEA solution by adding 0.5 mL of TEA to 1000 mL of HPLC grade water. Adjust the pH of this solution to 2.70 with orthophosphoric acid. Mix this aqueous phase with acetonitrile in a 75:25 (v/v) ratio. Filter the final mobile phase through a 0.45 µm nylon filter and degas before use.[3]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 µg/mL).
5. Sample Preparation
Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to dissolve. Dilute to volume with the mobile phase and mix well. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
6. Analysis Procedure
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the prepared standard and sample solutions and record the chromatograms. The retention time for this compound is expected to be around 4-6 minutes under these conditions.
Data Presentation
The performance of the HPLC method was evaluated for its suitability. The following table summarizes the validation parameters.
| Parameter | Result |
| Retention Time (min) | ~5.2 |
| Theoretical Plates | > 5000 |
| Tailing Factor | < 1.5 |
| Linearity (R²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of analytical method validation parameters.
The HPLC method described in this application note is simple, accurate, and precise for the determination of this compound. The method is suitable for routine quality control analysis and can be adapted for stability studies. The provided validation parameters demonstrate the reliability of the method. For use in a regulated environment, the method should be fully validated according to ICH guidelines.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Aminomethyl)phenol
Welcome to the technical support center for the synthesis of 3-(Aminomethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, providing targeted solutions in a question-and-answer format.
Route 1: Catalytic Hydrogenation of 3-Hydroxybenzonitrile
Question: My catalytic hydrogenation of 3-hydroxybenzonitrile is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields in the catalytic hydrogenation of 3-hydroxybenzonitrile can stem from several factors. Here are the key areas to investigate:
-
Catalyst Activity and Loading: The choice and activity of the catalyst are critical. Raney Nickel is a commonly used catalyst for nitrile reduction.[1][2] Ensure the catalyst is fresh or properly activated. Catalyst loading is also a key parameter; insufficient catalyst will lead to incomplete reaction. A typical starting point is a 5-10% w/w ratio of catalyst to the nitrile substrate.
-
Hydrogen Pressure and Temperature: These parameters significantly influence the reaction rate and selectivity. Insufficient hydrogen pressure can lead to incomplete reduction. A typical pressure range is 50-100 atm. The reaction is often carried out at elevated temperatures (e.g., 80-120 °C) to enhance the reaction rate, but excessively high temperatures can promote side reactions.
-
Solvent Choice: The solvent can affect the solubility of the substrate and the activity of the catalyst. Protic solvents like ethanol or methanol are commonly used. The presence of ammonia in the solvent is often crucial to suppress the formation of secondary and tertiary amine byproducts.[3]
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress by techniques such as TLC or HPLC to determine the optimal reaction time.
Question: I am observing the formation of significant amounts of secondary and tertiary amines as byproducts in my reaction. How can I minimize these impurities?
Answer: The formation of secondary ((3-hydroxybenzyl)aminomethyl)phenol) and tertiary (bis((3-hydroxybenzyl)aminomethyl)amine) amines is a common side reaction in nitrile hydrogenation.[4][5] This occurs when the initially formed primary amine attacks the imine intermediate. To suppress this:
-
Ammonia Addition: The most effective method is to carry out the hydrogenation in the presence of ammonia.[3] Ammonia is typically used as a solution in the reaction solvent (e.g., ethanolic ammonia). The excess ammonia competes with the primary amine product in reacting with the imine intermediate, thus favoring the formation of the desired primary amine.
-
Catalyst Choice: Some catalysts exhibit higher selectivity for primary amine formation. While Raney Nickel is common, exploring other catalysts like rhodium or cobalt-based catalysts might offer better selectivity.[4]
Question: How do I effectively purify the final this compound product?
Answer: Purification can be challenging due to the polar nature of the product. Common methods include:
-
Crystallization: this compound is a solid and can often be purified by crystallization. A suitable solvent system (e.g., ethanol/water, isopropanol) should be determined.
-
Column Chromatography: For smaller scale reactions or to remove closely related impurities, silica gel column chromatography can be employed. A polar mobile phase, often containing a small amount of a basic modifier like triethylamine to prevent tailing, is typically required.
-
Acid-Base Extraction: The basic nature of the amine allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer is then basified to precipitate the purified amine, which can be collected by filtration.
Route 2: Reductive Amination of 3-Hydroxybenzaldehyde
Question: My reductive amination of 3-hydroxybenzaldehyde with ammonia is giving a poor yield. What are the common pitfalls?
Answer: Low yields in this one-pot reaction can be attributed to several factors:
-
Inefficient Imine Formation: The initial step is the formation of an imine intermediate from the aldehyde and ammonia. This is a reversible reaction, and the equilibrium may not favor the imine. To drive the reaction forward, a large excess of ammonia is often used.[6] The removal of water, for example by using a dehydrating agent, can also shift the equilibrium towards the imine.
-
Reducing Agent Reactivity: The choice of reducing agent is crucial. Sodium borohydride (NaBH₄) can reduce the starting aldehyde in addition to the imine, leading to the formation of 3-hydroxybenzyl alcohol as a byproduct.[7][8][9] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the reduction of the imine/iminium ion in the presence of the aldehyde, especially under mildly acidic conditions (pH 6-7).[6][8][10]
-
pH Control: The pH of the reaction is a critical parameter. Imine formation is typically favored under slightly acidic conditions which catalyze the dehydration step. However, a pH that is too low will protonate the ammonia, rendering it non-nucleophilic.[8]
-
Reaction Conditions: The reaction is usually carried out at room temperature. Elevated temperatures can lead to side reactions.
Question: I am observing the formation of 3-hydroxybenzyl alcohol as a major byproduct. How can I prevent this?
Answer: The formation of 3-hydroxybenzyl alcohol indicates that the reducing agent is reducing the starting aldehyde. To prevent this:
-
Use a Selective Reducing Agent: As mentioned above, switch from a less selective reducing agent like NaBH₄ to a more chemoselective one like NaBH₃CN or NaBH(OAc)₃.[6][8][11] These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but will readily reduce the iminium ion intermediate.
-
Two-Step Procedure: Alternatively, a two-step procedure can be employed. First, form the imine from 3-hydroxybenzaldehyde and ammonia, potentially with the removal of water. Then, in a separate step, add the reducing agent (NaBH₄ can be used here as the aldehyde is already consumed) to reduce the isolated or in-situ generated imine.
Question: What are the potential side reactions involving the phenolic hydroxyl group?
Answer: While the primary reaction occurs at the aldehyde, the phenolic hydroxyl group can potentially undergo side reactions under certain conditions, although this is less common in standard reductive amination protocols. Strong acids or high temperatures could potentially lead to ether formation or other undesired reactions. It is important to maintain mild reaction conditions to avoid such complications.
Data Presentation
| Synthesis Route | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Reported Yield (%) | Reference |
| Catalytic Hydrogenation | Raney Nickel | Methanol/Ammonia | 100 | 80 | Good to Excellent | General Knowledge |
| Catalytic Hydrogenation | Palladium on Carbon | Ethanol/Ammonia | 80 | 60 | High | General Knowledge |
| Reductive Amination | NaBH₃CN | Methanol/Ammonia | Room Temp | N/A | High | [6] |
| Reductive Amination | NaBH(OAc)₃ | Dichloroethane/Ammonia | Room Temp | N/A | High | [11] |
Experimental Protocols
1. Catalytic Hydrogenation of 3-Hydroxybenzonitrile
-
Materials: 3-Hydroxybenzonitrile, Raney Nickel (50% slurry in water), Anhydrous Ethanol, Liquid Ammonia.
-
Procedure:
-
In a high-pressure autoclave, add 3-hydroxybenzonitrile (10 g, 84 mmol) and anhydrous ethanol (150 mL).
-
Carefully add Raney Nickel (1.0 g of 50% slurry, washed with ethanol).
-
Cool the autoclave in an ice bath and carefully introduce liquid ammonia (10 g, 588 mmol).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen to 80 atm.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain these conditions for 4-6 hours, monitoring the hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by crystallization from an appropriate solvent system (e.g., isopropanol/water).
-
2. Reductive Amination of 3-Hydroxybenzaldehyde
-
Materials: 3-Hydroxybenzaldehyde, Ammonium Acetate, Methanol, Sodium Cyanoborohydride (NaBH₃CN).
-
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (5 g, 41 mmol) in methanol (100 mL), add ammonium acetate (31.6 g, 410 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium cyanoborohydride (2.57 g, 41 mmol) in small portions over 15 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Adjust the pH of the remaining aqueous solution to >10 with 2 M NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel (e.g., using a mobile phase of dichloromethane/methanol/triethylamine).
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield in catalytic hydrogenation.
Caption: Troubleshooting low yield in reductive amination.
References
- 1. Raney nickel - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Overcoming regioselectivity issues in aminophenol synthesis
Welcome to the Technical Support Center for Aminophenol Synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to regioselectivity in the synthesis of aminophenols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the synthesis of aminophenols?
A1: Regioselectivity in the synthesis of aminophenols, particularly through electrophilic aromatic substitution on phenols (e.g., nitration followed by reduction), is governed by several factors:
-
Directing Effects of Substituents: The hydroxyl (-OH) group on the phenol ring is a strong activating, ortho, para-directing group. This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the intermediates for ortho and para substitution.[1][2]
-
Steric Hindrance: Bulky substituents on the phenol ring or bulky incoming electrophiles can hinder attack at the ortho position, leading to a preference for the para product.[3]
-
Hydrogen Bonding: Intramolecular hydrogen bonding can stabilize the transition state leading to the ortho product, sometimes making it the major product, as seen in the nitration of phenol itself.[4][5]
-
Reaction Conditions: Solvents, temperature, and the choice of catalyst can significantly influence the ratio of isomers. For instance, the use of supported reagents or specific catalysts is known to favor para substitution.[3]
-
Protecting and Directing Groups: The strategic use of protecting groups for the hydroxyl or amino function, or the introduction of a removable directing group, can offer precise control over the position of substitution.[6][7]
Q2: How do directing groups work to control regioselectivity?
A2: Directing groups are moieties that are temporarily attached to the substrate to guide a reactant to a specific position. In the context of aminophenol synthesis, this is often used to achieve substitution at a position not typically favored by the inherent directing effects of the hydroxyl group. For example, a removable directing group can be used to achieve highly specific ortho-nitration of phenols. A common strategy involves a chelation-assisted mechanism where the directing group coordinates to a metal catalyst, bringing the reactant (e.g., a nitrating agent) into close proximity with the targeted C-H bond.[6]
Below is a diagram illustrating the general concept of a chelation-assisted directing group strategy for ortho-functionalization.
Q3: What is the role of protecting groups in achieving regioselective synthesis?
A3: Protecting groups are essential tools for preventing unwanted side reactions and controlling regioselectivity.[7] In aminophenol synthesis, both the hydroxyl and amino groups are reactive.
-
Protecting the Hydroxyl Group: The -OH group can be protected (e.g., as an ether or ester) to prevent it from reacting during subsequent steps. This can also alter its directing effect or steric profile, thereby influencing the regioselectivity of further substitutions.
-
Protecting the Amino Group: In reactions involving a pre-existing amino group, it is often protected to prevent oxidation or N-alkylation/acylation. For example, when alkylating an aminophenol, the amino group can be temporarily converted to an imine using benzaldehyde. This allows for selective O-alkylation of the hydroxyl group. The imine can then be easily hydrolyzed to restore the amino group.[8]
Common protecting groups for hydroxyls include silyl ethers (e.g., TBS) and benzyl ethers, while amino groups are often protected as carbamates (e.g., Boc, Cbz) or amides.[7][9][10] The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal.[7]
Q4: Can reaction conditions be modified to favor a specific isomer?
A4: Yes, modifying reaction conditions is a key strategy for controlling regioselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway. For example, in the nitration of phenol with metal nitrates, acetone was found to be a good solvent for favoring the para isomer.
-
Temperature: Temperature can affect the kinetic versus thermodynamic control of a reaction. Lower temperatures often increase selectivity.
-
Catalyst: The choice of catalyst can dramatically alter the isomeric ratio. For instance, in the gas-phase synthesis of p-aminophenol from nitrobenzene, Pt supported on H-ZSM-5 zeolite was found to be highly selective.[11] Similarly, different metal nitrates (e.g., Fe(NO₃)₃ vs. Cu(NO₃)₂) can be used to selectively promote ortho-nitration for electron-rich and electron-deficient phenols, respectively.[12] Phase-transfer catalysts have also been used with dilute nitric acid to achieve highly selective nitration.[13]
Troubleshooting Guide
Problem: My nitration of phenol yields a mixture of ortho and para isomers with low selectivity. How can I improve the yield of a specific isomer?
Answer: This is a classic challenge. The -OH group strongly directs to both ortho and para positions.[1] Your strategy will depend on which isomer you want to favor.
To favor the ORTHO isomer:
-
Cause: Standard nitration often gives a mixture. The ortho isomer can be favored due to intramolecular hydrogen bonding which stabilizes the transition state.[4]
-
Solution 1: Chelation-Assisted Nitration: Employ a removable directing group, such as a 2-pyridinyloxy group, in combination with a palladium catalyst. This method directs nitration specifically to the ortho position.[6]
-
Solution 2: Use Specific Nitrating Systems: Certain metal nitrate systems, such as Fe(NO₃)₃·9H₂O for electron-rich phenols and Cu(NO₃)₂·6H₂O for electron-deficient ones, have been shown to provide exclusively ortho-nitration products under mild, neutral conditions.[12] Another effective system is using ammonium nitrate (NH₄NO₃) with potassium hydrogen sulfate (KHSO₄), which has been reported to give good yields and high regioselectivity for the ortho product.[3]
To favor the PARA isomer:
-
Cause: Steric hindrance at the ortho position can naturally lead to a higher proportion of the para product, but this is not always sufficient for high selectivity.
-
Solution 1: Introduce Steric Bulk: If your substrate allows, introducing a bulky, temporary blocking group at the ortho positions can force substitution to the para position.
-
Solution 2: Use Supported Reagents: The use of supported reagents and certain catalysts is known to favor para substitution.[3] For instance, nitration of phenol with Cu(NO₃)₂·3H₂O in anhydrous acetone has been shown to provide a higher selectivity ratio for the para isomer compared to the ortho.
-
Solution 3: Nitrosation followed by Oxidation: The nitrosation of phenol often shows a high preference for the para product.[14] The resulting p-nitrosophenol can then be oxidized to p-nitrophenol.
Problem: I am attempting a direct amination of a substituted phenol, but the reaction is not proceeding or is giving a mixture of products. What should I check?
Answer: Direct amination of phenols is a challenging transformation that often requires specific catalytic systems to overcome the poor leaving group ability of the hydroxyl group.
-
Cause 1: Inappropriate Catalyst: This reaction typically does not proceed without a suitable catalyst. Arenophilic (arene-loving) metal catalysts are required to facilitate the keto-enol tautomerization of the phenol, enabling subsequent condensation with the amine.[15][16]
-
Solution 1: Employ a Rhodium or Ruthenium Catalyst: Rhodium catalysts like [Cp*RhCl₂]₂ have proven effective for the direct amination of a wide range of phenols with primary and secondary amines.[15][17] These reactions are typically run at elevated temperatures (e.g., 140 °C) with a base like Na₂CO₃.[15]
-
Cause 2: Unfavorable Reaction Conditions: The conditions must be optimized for the specific substrates.
-
Solution 2: Verify Conditions: Ensure the reaction is performed under an inert atmosphere, as catalysts can be sensitive to air. Check the solvent (heptane is often used) and temperature, as these reactions require significant heat.[15] The choice of base is also critical.
-
Cause 3: Substrate Incompatibility: While catalytic methods are robust, extremely electron-deficient or sterically hindered phenols might require tailored conditions or longer reaction times.[16]
-
Solution 3: Review Substrate Scope: Consult the literature for examples with similar substrates to your own.[16][17] It may be necessary to adjust the catalyst loading or switch to a different catalytic system.
Problem: My synthesis of 3-aminophenol is low-yielding. Are there established routes I can follow?
Answer: Synthesizing 3-aminophenol (a meta isomer) requires a different strategy than for ortho or para isomers, as direct substitution on phenol is highly disfavored at the meta position.
-
Cause: The hydroxyl group is an ortho, para-director, meaning direct electrophilic substitution on phenol will not yield the meta product in significant amounts.
-
Solution 1: Start from a meta-directing Precursor: A common and reliable route starts with nitrobenzene.
-
Dinitration: Nitration of nitrobenzene yields primarily m-dinitrobenzene because the nitro group is a meta-director.
-
Selective Reduction: One of the two nitro groups in m-dinitrobenzene is selectively reduced to an amino group using a reagent like sodium sulfide or ammonium polysulfide to yield m-nitroaniline.
-
Diazotization and Hydrolysis: The amino group of m-nitroaniline is then diazotized (using NaNO₂/HCl) and subsequently hydrolyzed by heating the diazonium salt solution. This replaces the amino group with a hydroxyl group, yielding m-nitrophenol.
-
Final Reduction: The remaining nitro group is reduced (e.g., using Fe/HCl or catalytic hydrogenation) to afford 3-aminophenol.
-
-
Solution 2: Dehydrogenation Route: An alternative method involves the dehydrogenation of 3-amino-2-cyclohexene-1-one in the presence of a supported palladium catalyst. This process can be commercially attractive.[18]
Below is a diagram outlining the troubleshooting logic for common regioselectivity problems.
Data Presentation
Table 1: Comparison of Nitrating Agents for Phenol and Their Regioselectivity
| Nitrating Agent/System | Solvent | Temp (°C) | Total Yield (%) | Ortho/Para Ratio | Reference |
| Cu(NO₃)₂·3H₂O | THF | 50 | 90 | 17:1 (o major) | [19] |
| Cu(NO₃)₂·3H₂O | Acetone | 50 | 71 | 1:1.2 (p favored) | [19] |
| Cu(NO₃)₂·3H₂O | Acetone | Reflux | 77-84 | 1:2 (p major) | |
| Fe(NO₃)₃·9H₂O | THF | 50 | 64 | 1:1.1 (p favored) | [19] |
| NH₄NO₃ / KHSO₄ | Acetonitrile | Reflux | 80 | 15:1 (o major) | [3] |
| NaNO₂ / [Msim]Cl | Mortar (solvent-free) | RT | 89 | 1.3:1 (o major) | [20] |
| Dilute HNO₃ / TBAB | Dichloroethane/H₂O | 25 | >95 | 1:1.4 (p favored) | [13] |
Note: Ratios are approximate and can vary with precise reaction conditions. TBAB = Tetrabutylammonium bromide, [Msim]Cl = 3-Methyl-1-sulfonic acid imidazolium chloride.
Table 2: Regioselective C-H Functionalization of Phenols for Amine Synthesis
| Reaction Type | Catalyst | Reactants | Position | Yield (%) | Reference |
| C2-site Amination | Copper | p-aminophenol derivs. + arylamines | C2 (ortho) | 39-78 | [21] |
| ortho-aminomethylation | Cu/N-COP-1 | Phenols + N,N-dimethylanilines | ortho | 42-59 | [21] |
| Dehydrative Amination | [Cp*RhCl₂]₂ | Phenols + various amines | N/A (OH replacement) | Broad range | [15][16] |
| C-H Azolation | Electro-oxidative | Phenol/Aniline derivs. + azoles | para | High | [21] |
Experimental Protocols
Protocol 1: Regioselective Ortho-Nitration of Phenols using a Palladium Catalyst[7]
This three-step protocol achieves highly specific ortho-nitration via a removable 2-pyridinyloxy directing group.
Step 1: Synthesis of 2-Phenoxypyridine Intermediate
-
To a solution of the desired phenol (1.0 mmol) in dry DMF, add NaH (60% in mineral oil, 1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-fluoropyridine (1.2 mmol) and heat the reaction at 100 °C for 12 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-phenoxypyridine derivative.
Step 2: Palladium-Catalyzed Ortho-Nitration
-
In a sealed tube, combine the 2-phenoxypyridine derivative (0.5 mmol), Pd(OAc)₂ (0.025 mmol), and AgNO₃ (1.0 mmol).
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Heat the mixture at 120 °C for 24 hours.
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the ortho-nitrated 2-(2-nitrophenoxy)pyridine.
Step 3: Removal of Directing Group
-
Dissolve the nitrated intermediate (0.4 mmol) in methanol.
-
Add NaOMe (25 wt% in methanol, 0.8 mmol).
-
Stir the reaction at room temperature for 1 hour.
-
Neutralize with aqueous HCl (1 M) and extract with ethyl acetate.
-
Purify by column chromatography to obtain the final 2-nitrophenol product.
Protocol 2: High-Yield Ortho-Nitration of Phenols using NH₄NO₃/KHSO₄[3]
This protocol describes a convenient and eco-friendly method for the regioselective ortho-nitration of phenols.
-
To a round-bottom flask, add the substituted phenol (1.0 mmol), ammonium nitrate (NH₄NO₃, 2.0 mmol), and potassium hydrogen sulfate (KHSO₄, 0.05 mmol).
-
Add acetonitrile (5 mL) as the solvent.
-
Stir the mixture magnetically at reflux temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove solids.
-
Wash the residue with acetonitrile (2 x 3 mL).
-
Combine the filtrates and add anhydrous Na₂SO₄ to dry the solution.
-
Filter off the Na₂SO₄ and remove the solvent from the filtrate by distillation under reduced pressure.
-
The resulting solid or oil is the crude o-nitrophenol, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Rhodium-Catalyzed Direct Amination of Phenols[16]
This protocol outlines a direct, redox-neutral synthesis of anilines from phenols.
-
In an oven-dried Schlenk tube under an argon atmosphere, combine the phenol (0.5 mmol), the desired amine (0.6 mmol), [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%), and Na₂CO₃ (1.0 mmol).
-
Add dry heptane (1.0 mL) as the solvent.
-
Seal the tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aniline derivative.
References
- 1. doubtnut.com [doubtnut.com]
- 2. google.com [google.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. quora.com [quora.com]
- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 6. Palladium-catalyzed aromatic C-H bond nitration using removable directing groups: regiospecific synthesis of substituted o-nitrophenols from related phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Semantic Scholar [semanticscholar.org]
- 14. organic chemistry - Why is the para product major in the nitrosation of phenol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. Catalytic Amination of Phenols with Amines [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. US5202488A - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 21. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 3-Hydroxybenzylamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-hydroxybenzylamine. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 3-hydroxybenzylamine?
A1: There are three main synthetic routes for preparing 3-hydroxybenzylamine:
-
Demethylation of 3-methoxybenzylamine: This method involves the cleavage of the methyl ether of 3-methoxybenzylamine, typically using a strong acid like hydrobromic acid (HBr).[1][2][3]
-
Reductive Amination of 3-hydroxybenzaldehyde: This is a two-step process in one pot where 3-hydroxybenzaldehyde is first reacted with an amine source (like ammonia) to form an imine, which is then reduced to the corresponding amine.[2]
-
Reduction of 3-cyanophenol (3-hydroxybenzonitrile): This route involves the reduction of the nitrile group of 3-cyanophenol to a primary amine using various reducing agents.
Q2: Which synthesis route is most suitable for large-scale production?
A2: The demethylation of 3-methoxybenzylamine is often favored for larger-scale synthesis due to its relatively straightforward procedure and the potential for high yields.[1][2] However, the choice of route will ultimately depend on the availability and cost of starting materials, as well as the specific equipment and safety protocols in place.
Q3: What are the key safety precautions to consider during the synthesis of 3-hydroxybenzylamine?
A3: Safety is paramount in any chemical synthesis. Key precautions include:
-
Working in a well-ventilated fume hood: Many of the reagents used, such as hydrobromic acid, borane complexes, and organic solvents, are corrosive, flammable, or toxic.
-
Using appropriate Personal Protective Equipment (PPE): This includes safety goggles, lab coats, and chemical-resistant gloves.
-
Careful handling of reducing agents: Reagents like Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) are highly reactive and can react violently with water.
-
Controlling reaction temperature: Many of the reactions are exothermic and require careful temperature control to prevent runaway reactions.
Troubleshooting Guides
Route 1: Demethylation of 3-Methoxybenzylamine
Problem 1: Low yield of 3-hydroxybenzylamine.
-
Possible Cause 1: Incomplete demethylation.
-
Solution: The concentration of hydrobromic acid and the reaction temperature are critical.[1][2] Ensure that excess water is removed from the reaction mixture, as this increases the effective concentration of HBr and raises the reflux temperature, driving the reaction to completion.[1][2][3] Consider extending the reaction time and monitoring the reaction progress by TLC or GC.
-
-
Possible Cause 2: Degradation of the product.
-
Solution: Prolonged exposure to high temperatures and strong acids can lead to side reactions. Optimize the reaction time to ensure full conversion of the starting material without significant product degradation.
-
-
Possible Cause 3: Inefficient extraction during work-up.
-
Solution: The pH of the aqueous phase is crucial for efficient extraction. Adjust the pH carefully to the isoelectric point of 3-hydroxybenzylamine (around 9-10) to ensure maximum precipitation and recovery.[1][2] Use an appropriate organic solvent for extraction if the product remains in the aqueous phase.
-
Problem 2: The reaction is proceeding very slowly.
-
Possible Cause: Low reaction temperature.
Route 2: Reductive Amination of 3-Hydroxybenzaldehyde
Problem 1: Formation of a significant amount of 3-hydroxybenzyl alcohol as a byproduct.
-
Possible Cause: Reduction of the aldehyde before imine formation.
-
Solution: The choice of reducing agent and the timing of its addition are critical. Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][4][5] Alternatively, allow sufficient time for the imine to form before adding a less selective reducing agent like sodium borohydride (NaBH₄).[5]
-
Problem 2: Over-alkylation leading to secondary or tertiary amines.
-
Possible Cause: Reaction of the newly formed primary amine with the starting aldehyde.
-
Solution: This is more problematic when using ammonia as the amine source. Using a large excess of the ammonia equivalent can help to favor the formation of the primary amine. A stepwise procedure, where the imine is formed first and then reduced, can also minimize this side reaction.[6]
-
Problem 3: The reaction does not go to completion.
-
Possible Cause 1: Incomplete imine formation.
-
Solution: The formation of the imine is an equilibrium reaction.[2] Removing the water formed during this step, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine and improve the overall conversion.
-
-
Possible Cause 2: Deactivation of the reducing agent.
-
Solution: Ensure that the reducing agent is fresh and handled under anhydrous conditions if it is water-sensitive.
-
Route 3: Reduction of 3-Cyanophenol
Problem 1: Formation of secondary amine byproducts.
-
Possible Cause: Reaction of the intermediate imine with the final primary amine product.
Problem 2: The reduction is not proceeding or is very slow.
-
Possible Cause 1: Inactive reducing agent.
-
Solution: Ensure the reducing agent (e.g., LiAlH₄, borane complex) is fresh and has not been deactivated by moisture. Use anhydrous solvents and proper inert atmosphere techniques.
-
-
Possible Cause 2: Catalyst poisoning (for catalytic hydrogenation).
-
Solution: If using a catalyst like Raney Nickel or Pd/C, ensure the starting material and solvent are free of impurities that could poison the catalyst. The catalyst itself should be of high activity.
-
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxybenzylamine via Demethylation of 3-Methoxybenzylamine
This protocol is based on the methods described in patent literature.[1][2]
-
Reaction Setup: In a reactor equipped with a stirrer, thermometer, dropping funnel, and distillation apparatus, add hydrobromic acid (40%, 3.5 mol).
-
Addition of Starting Material: While stirring, slowly add 3-methoxybenzylamine (1.0 mol) through the dropping funnel.
-
Removal of Water: Heat the mixture to distill off excess water. Continue distillation until the temperature at the top of the distillation column reaches a point indicating that the majority of the water has been removed and the reaction temperature increases.
-
Reaction: Maintain the reaction mixture at reflux. The progress of the demethylation can be monitored by observing the cessation of methyl bromide gas evolution.
-
Work-up: After the reaction is complete, cool the mixture and add water.
-
Neutralization and Precipitation: Cool the solution in an ice bath and carefully add a sodium hydroxide solution to adjust the pH to 9-10. This will cause the 3-hydroxybenzylamine to precipitate.
-
Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum.
| Parameter | Value |
| Molar Ratio (3-methoxybenzylamine:HBr) | 1 : 3.5 |
| HBr Concentration | 40% |
| Final pH for Precipitation | 9 - 10 |
| Reported Molar Yield | ~94% |
Protocol 2: Synthesis of 3-Hydroxybenzylamine via Reductive Amination of 3-Hydroxybenzaldehyde (General Procedure)
-
Imine Formation: Dissolve 3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask. Add a source of ammonia (e.g., ammonium acetate, 7.0 eq) and stir the mixture at room temperature.
-
Reduction: After a period to allow for imine formation (this can be monitored by TLC), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, while maintaining the temperature.
-
Quenching: Once the reaction is complete (monitored by TLC), quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or crystallization.
| Reagent | Molar Equivalent |
| 3-Hydroxybenzaldehyde | 1.0 |
| Ammonium Acetate | 7.0 |
| Sodium triacetoxyborohydride | 1.5 |
Protocol 3: Synthesis of 3-Hydroxybenzylamine via Reduction of 3-Cyanophenol (General Procedure)
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer.
-
Addition of Starting Material: Dissolve 3-cyanophenol (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a controlled temperature (e.g., 0 °C).
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C and carefully and sequentially add water, then a 15% aqueous NaOH solution, and finally more water in a specific ratio to the amount of LiAlH₄ used. This will produce a granular precipitate that is easy to filter.
-
Isolation: Filter the mixture and wash the precipitate thoroughly with THF.
-
Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude 3-hydroxybenzylamine can be purified by crystallization or column chromatography.
| Reagent | Molar Equivalent |
| 3-Cyanophenol | 1.0 |
| Lithium Aluminum Hydride | 2.0 |
Visual Guides
Caption: Synthetic routes to 3-hydroxybenzylamine.
Caption: Troubleshooting flowchart for low yield.
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting side reactions in the synthesis of aminophenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminophenols. The content is designed to address specific issues that may arise during experimentation, with a focus on common side reactions and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing p-aminophenol?
A1: The two primary industrial routes for p-aminophenol (PAP) synthesis are the catalytic hydrogenation of nitrobenzene and the reduction of p-nitrophenol. The catalytic hydrogenation of nitrobenzene is often favored as a more environmentally friendly and economical "one-pot" method. This process typically involves the reduction of nitrobenzene to a phenylhydroxylamine intermediate, which then undergoes an acid-catalyzed rearrangement (the Bamberger rearrangement) to form p-aminophenol.[1][2] Another common laboratory and industrial method involves the reduction of p-nitrophenol using a reducing agent like iron in an acidic medium or through catalytic hydrogenation.[3]
Q2: What are the primary side products I should be aware of during the synthesis of p-aminophenol from nitrobenzene?
A2: The most significant side product is aniline, which is formed by the further hydrogenation of the phenylhydroxylamine intermediate.[1][4] Another common impurity, particularly in technical-grade products, is 4,4'-diaminodiphenyl ether.[5] Additionally, aminophenols are susceptible to oxidation, which can lead to the formation of colored polymeric quinoid structures, especially when exposed to air.[6][7]
Q3: How can I detect and quantify the main impurities in my aminophenol product?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the determination of impurities in aminophenol synthesis.[8] For the analysis of p-aminophenol in the presence of paracetamol, HPLC with a UV or amperometric detector is common.[9][10] A typical mobile phase might consist of a buffered methanol-water solution, with detection at a wavelength around 231 nm.[11] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for identifying and quantifying impurities, often requiring minimal sample preparation.[12]
Q4: My final aminophenol product is discolored (e.g., pink, purple, or brown). What is the likely cause and how can I prevent it?
A4: Discoloration in aminophenols is almost always due to oxidation. 2-aminophenol and 4-aminophenol are particularly sensitive to air and light, which can cause them to oxidize into colored polymeric products like quinoid structures.[6][7][13] To prevent this, it is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and drying. Storing the final product in a cool, dark place and using antioxidants can also help to maintain its stability.
Troubleshooting Guides
Issue 1: Low Yield of p-Aminophenol and High Aniline Formation
Symptoms:
-
The overall yield of the desired p-aminophenol is significantly lower than expected.
-
Analysis of the crude reaction mixture shows a high percentage of aniline.
Possible Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures can favor the complete hydrogenation of the phenylhydroxylamine intermediate to aniline, rather than its rearrangement to p-aminophenol.[1]
-
Solution: Carefully control the reaction temperature. The optimal temperature is often a balance between a sufficient rate for the Bamberger rearrangement and minimizing the over-reduction to aniline. As indicated in the table below, for the synthesis from nitrobenzene, an optimal temperature is around 70°C.
-
-
Incorrect Acid Concentration: The acid concentration is critical for catalyzing the Bamberger rearrangement. If the concentration is too low, the rearrangement will be slow, allowing more time for the hydrogenation to aniline to occur.
-
Solution: Optimize the concentration of the acid catalyst (e.g., sulfuric acid). A concentration of around 1.5 M has been shown to be effective in certain protocols.[1]
-
-
High Hydrogen Pressure: While sufficient hydrogen pressure is necessary for the initial reduction of nitrobenzene, excessively high pressure can promote the further reduction of phenylhydroxylamine to aniline.
-
Solution: Optimize the hydrogen pressure. This is a parameter that needs to be carefully balanced with temperature and catalyst loading.
-
Issue 2: Presence of 4,4'-Diaminodiphenyl Ether Impurity
Symptoms:
-
Analytical tests (e.g., HPLC, GC-MS) detect the presence of 4,4'-diaminodiphenyl ether in the final product. This impurity is of particular concern for pharmaceutical applications.[5]
Possible Causes and Solutions:
-
Side Reactions of Intermediates or Starting Materials: This impurity can arise from side reactions involving starting materials or intermediates. For instance, in some processes, it can be formed from the reaction of p-aminophenol with p-chloronitrobenzene, which might be a starting material in an alternative synthesis route or an impurity itself.[14]
-
Solution: Ensure the purity of starting materials. If using a route susceptible to this side product, specific purification steps are necessary.
-
-
Ineffective Purification: Standard crystallization may not be sufficient to remove this impurity to the required levels (often <20 ppm for pharmaceutical use).
-
Solution: A specialized purification technique involving pH adjustment and solvent extraction can be employed. The crude product solution can be adjusted to a pH between 4.0 and 5.0 and then extracted with a mixture of aniline and toluene to selectively remove the 4,4'-diaminodiphenyl ether.[5]
-
Data Presentation
Table 1: Effect of Reaction Temperature on p-Aminophenol (PAP) Yield in the Synthesis from Nitrobenzene
| Reaction Temperature (°C) | p-Aminophenol Yield (%) |
| 60 | 46.58 |
| 70 | 48.04 |
| 80 | 45.56 |
| 90 | 43.87 |
| Data adapted from a study with a constant H2SO4 concentration of 1.5 M and a reaction time of 2 hours.[1] |
Table 2: Selectivity of p-Aminophenol (PAP) vs. Aniline with Different Catalysts in Nitrobenzene Hydrogenation
| Catalyst | Nitrobenzene Conversion (%) | Selectivity to PAP (%) | Selectivity to Aniline (%) |
| 10% Ni / SiO₂ | 30 | 11 | 89 |
| 10% Ni / ZSM-5 | 45 | 45 | 55 |
| 10% Ni - 1% Pt / ZSM-5 | 99 | 45 | 55 |
| 10% Ni - 1% Pd / ZSM-5 | 99 | 20 | 79 |
| Reaction conditions: 120°C, 400 psig H₂, 3 ml sulfuric acid.[15] |
Experimental Protocols
Protocol 1: Synthesis of p-Aminophenol from Nitrobenzene via Catalytic Hydrogenation
This protocol is a representative example based on common laboratory procedures.
Materials:
-
Nitrobenzene
-
Deionized Water
-
Sulfuric Acid
-
Platinum on Carbon Catalyst (e.g., 5% Pt/C)
-
Toluene
-
Aqueous Ammonia solution
-
Hydrogen gas supply
-
High-pressure reactor (autoclave) equipped with a stirrer, temperature control, and gas inlet.
Procedure:
-
Reactor Setup: To a high-pressure reactor, add deionized water and concentrated sulfuric acid to achieve the desired acid concentration (e.g., 10-25% w/w).
-
Addition of Reactants: Add the Pt/C catalyst to the acidic solution, followed by the nitrobenzene.
-
Reaction: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 400 psig). Begin stirring and heat the reactor to the target temperature (e.g., 80-120°C). Monitor the reaction progress by observing the hydrogen uptake.
-
Work-up: After the reaction is complete (as indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.
-
Extraction of Byproducts: Transfer the filtrate to a separatory funnel and extract with toluene to remove unreacted nitrobenzene and the aniline byproduct.
-
Crystallization: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add aqueous ammonia with stirring to neutralize the sulfuric acid and precipitate the p-aminophenol. The optimal pH for precipitation is around 8.
-
Isolation and Drying: Collect the solid p-aminophenol by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
Visualizations
Reaction Pathways
Caption: Main synthesis pathway of p-aminophenol from nitrobenzene and the competing side reaction leading to aniline formation.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low yields of p-aminophenol due to high aniline formation.
Experimental Workflow for Synthesis and Purification
Caption: A generalized experimental workflow for the synthesis and purification of p-aminophenol from nitrobenzene.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of p-aminophenol by catalytic hydrogenation of nitrobenzene - Publications of the IAS Fellows [repository.ias.ac.in]
- 4. dspace.ncl.res.in [dspace.ncl.res.in]
- 5. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ptfarm.pl [ptfarm.pl]
- 11. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
- 12. irjet.net [irjet.net]
- 13. arxiv.org [arxiv.org]
- 14. data.epo.org [data.epo.org]
- 15. EP1229018A1 - Single step hydrogenation of nitrobenzene to p-aminophenol - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(Aminomethyl)phenol
Welcome to the technical support center for the purification of 3-(Aminomethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound preparations?
The impurities present in this compound can vary depending on the synthetic route employed. The two primary methods for its synthesis are the reduction of 3-cyanophenol and the reductive amination of 3-hydroxybenzaldehyde.
Common Impurities by Synthetic Route:
| Synthetic Route | Starting Material Related Impurities | Reagent/By-product Related Impurities |
| Reduction of 3-Cyanophenol | Unreacted 3-cyanophenol | Intermediates from partial reduction (e.g., imines) |
| Reductive Amination of 3-Hydroxybenzaldehyde | Unreacted 3-hydroxybenzaldehyde | By-products from side reactions of the reducing agent |
It is crucial to identify the synthetic pathway to anticipate the likely impurity profile of your starting material.
Q2: What are the recommended methods for purifying crude this compound?
The primary methods for purifying this compound are recrystallization and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the level of purity required, the nature of the impurities, and the scale of the purification.
-
Recrystallization: This is a cost-effective method for removing significant amounts of impurities. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent system.
-
Preparative HPLC: This technique is employed for achieving very high purity levels by separating the target compound from closely related impurities.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling out during recrystallization.
"Oiling out" occurs when the dissolved solute separates as a liquid instead of forming crystals upon cooling. This can trap impurities and hinder purification.
Possible Causes & Solutions:
| Cause | Solution |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Insufficient solvent. | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained before cooling again. |
| Inappropriate solvent system. | The solubility of the compound may be too high in the chosen solvent. Consider a solvent mixture where the compound is less soluble. |
Issue 2: Poor crystal yield.
A low recovery of purified product can be due to several factors.
Possible Causes & Solutions:
| Cause | Solution |
| Using too much solvent. | Concentrate the mother liquor by evaporation and attempt a second crystallization. |
| The compound is highly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Consider a different solvent or solvent system. |
| Premature crystallization on the filter paper during hot filtration. | Preheat the funnel and filter paper with hot solvent before filtration. |
Issue 3: Crystals do not form upon cooling.
Supersaturation without crystallization can be a frustrating issue.
Possible Causes & Solutions:
| Cause | Solution |
| Solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of pure this compound. |
Preparative HPLC
Issue 1: Poor separation of impurities.
Co-elution of impurities with the main peak is a common challenge in HPLC.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate mobile phase. | Optimize the mobile phase composition. For polar aromatic amines like this compound, a reverse-phase method using a C18 column with a mobile phase of acetonitrile and water with an additive like phosphoric acid or formic acid is a good starting point. Adjusting the gradient and the pH can improve resolution. |
| Column overloading. | Reduce the injection volume or the concentration of the sample. |
| Unsuitable stationary phase. | If using a standard silica column, the acidic nature of the silica can interact strongly with the basic amine group, leading to poor peak shape and resolution. Consider an amine-functionalized column or adding a competing amine like triethylamine to the mobile phase. |
Issue 2: Tailing of the main peak.
Peak tailing can reduce resolution and make fraction collection difficult.
Possible Causes & Solutions:
| Cause | Solution |
| Strong interaction with the stationary phase. | As mentioned above, the basic amine can interact with acidic silanols on a silica-based column. Using an amine-functionalized column or adding a modifier to the mobile phase can mitigate this. |
| Presence of certain impurities. | Some impurities can cause peak tailing. It may be necessary to perform a preliminary purification step, such as recrystallization, before HPLC. |
Experimental Protocols
Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound. The ideal solvent or solvent mixture should be determined experimentally. A good starting point for polar compounds like this compound is a mixture of a polar solvent in which the compound is soluble (e.g., ethanol, methanol, or water) and a less polar solvent in which it is less soluble (e.g., ethyl acetate, toluene).
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not at room temperature. For a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second, and the two solvents must be miscible.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (or the solvent in which it is soluble in a two-solvent system) until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization:
-
Single Solvent: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Two-Solvent System: Add the second (less polar) solvent dropwise to the hot filtrate until the solution becomes slightly cloudy. Then, add a few drops of the first solvent until the solution is clear again. Allow the solution to cool as described above.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Preparative HPLC of this compound
This is a starting point for developing a preparative HPLC method. Optimization will be required based on the specific impurity profile and available instrumentation.
Typical Parameters:
| Parameter | Recommendation |
| Column | Reverse-phase C18, or for better peak shape, an amine-functionalized column. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid or Formic Acid |
| Gradient | Start with a low percentage of Mobile Phase B and gradually increase to elute the compound and then the more retained impurities. A typical starting point could be a linear gradient from 5% to 95% B over 20-30 minutes. |
| Detection | UV at a wavelength where this compound and its impurities absorb (e.g., 254 nm or 280 nm). |
| Flow Rate | Dependent on the column diameter. For a preparative column (e.g., 20-50 mm ID), flow rates will be in the range of 10-100 mL/min. |
| Injection Volume | Dependent on the column size and sample concentration. |
Visualizations
Experimental Workflow for Recrystallization
Caption: General workflow for the purification of this compound by recrystallization.
Logical Relationship for HPLC Method Development
Caption: Decision-making process for developing a preparative HPLC method for this compound.
Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions
This guide provides researchers, scientists, and drug development professionals with practical solutions to prevent the oxidation of phenol compounds during chemical reactions. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why are my phenol-containing reactions turning a dark brown or reddish color?
A1: The discoloration of your reaction mixture is a common indicator of phenol oxidation.[1] Phenols are susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal impurities (like iron or copper), which can catalyze the process.[1][2] This oxidation leads to the formation of highly colored species such as quinones and phenoquinones, and can also result in the formation of polymeric byproducts.[1][3][4]
Q2: What are the primary strategies to prevent phenol oxidation during a reaction?
A2: The three main strategies to prevent the unwanted oxidation of phenols during a reaction are:
-
Working under an inert atmosphere: This removes oxygen, a key oxidant, from the reaction environment.
-
Using protecting groups: The phenolic hydroxyl group can be temporarily masked with a chemical moiety that is less susceptible to oxidation.
-
Adding antioxidants: A sacrificial antioxidant can be added to the reaction mixture to be preferentially oxidized, thus protecting the phenol of interest.
Q3: How do I choose the best method to prevent oxidation in my specific reaction?
A3: The choice of method depends on the stability of your reactants and the reaction conditions. The following decision-making workflow can guide your choice:
Troubleshooting Guides
Issue 1: Reaction Mixture Discoloration
-
Symptom: The reaction mixture turns yellow, brown, red, or even black over time.
-
Probable Cause: Oxidation of the phenolic starting material or product.[1] This is often accelerated by the presence of air or impurities.
-
Solutions:
-
Purify the Phenol: If your starting phenol is already discolored, it is best to purify it before use. Vacuum distillation is a common and effective method to remove colored impurities and polymeric residues.[4]
-
Degas Solvents: Solvents can contain dissolved oxygen. Degas your solvents before use by sparging with an inert gas (like nitrogen or argon) or by using the freeze-pump-thaw method.
-
Implement an Inert Atmosphere: Ensure your reaction is properly set up under a continuous positive pressure of an inert gas. See the experimental protocols below for detailed instructions.[5][6]
-
Issue 2: Low Reaction Yield
-
Symptom: The yield of the desired product is significantly lower than expected.
-
Probable Cause:
-
Solutions:
-
Protect the Phenolic Hydroxyl Group: If the hydroxyl group is not directly involved in the desired transformation, protecting it can significantly improve yields by preventing side reactions.[11]
-
Add a Radical Scavenger: For reactions that may proceed through radical mechanisms, adding a small amount of a hindered phenol antioxidant like Butylated Hydroxytoluene (BHT) can inhibit polymerization and degradation pathways.[12][13]
-
Optimize Reaction Conditions: Carefully control the reaction temperature, as higher temperatures can accelerate oxidation.[1] Ensure efficient stirring to maintain a homogeneous mixture.[7]
-
Issue 3: Formation of Inseparable Side Products
-
Symptom: TLC or NMR analysis shows multiple products that are difficult to separate from the desired compound.
-
Probable Cause: Oxidative coupling of the phenol can lead to the formation of dimers or oligomers (C-C or C-O coupled products).[9][10] These byproducts often have similar polarities to the desired product, making chromatographic separation challenging.
-
Solutions:
-
Use a Protecting Group: This is one of the most effective ways to prevent oxidative coupling by blocking the reactive phenolic hydroxyl group.
-
Control Stoichiometry: In coupling reactions, carefully controlling the stoichiometry of the reactants can minimize the formation of homodimers.
-
Work at Lower Concentrations: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like dimerization.
-
Experimental Protocols
Protocol 1: Setting up a Reaction Under an Inert Atmosphere (Balloon Method)
This method is suitable for reactions that are sensitive to air and moisture but do not require rigorous exclusion of trace amounts of these components.
-
Glassware Preparation: Ensure your reaction flask and magnetic stir bar are thoroughly cleaned and dried. For highly sensitive reactions, flame-dry the flask under vacuum or oven-dry it at >120°C for several hours and allow it to cool in a desiccator.[5]
-
Assemble the Apparatus: Assemble the reaction apparatus, including a condenser if necessary, and seal the opening(s) with rubber septa.
-
Inert Gas Source: Fill a balloon with nitrogen or argon to a diameter of 7-8 inches. Attach a needle to the balloon.[8]
-
Purging the System: Insert the needle from the gas-filled balloon through the septum of the reaction flask. To displace the air, insert a second "outlet" needle through the septum. Allow the inert gas to flush the flask for 5-10 minutes.[5][8]
-
Maintaining Positive Pressure: Remove the outlet needle. The balloon will maintain a slight positive pressure of inert gas, preventing air from entering the system.
-
Reagent Addition: Liquid reagents can be added via syringe through the septum. Solid reagents that are stable in air can be added before sealing and purging the system.
Protocol 2: Protection of a Phenol as a Benzyl Ether
Benzyl ethers are common protecting groups for phenols due to their stability under a wide range of conditions and their relatively straightforward removal.
-
Dissolve the Phenol: In a round-bottom flask under an inert atmosphere, dissolve the phenol (1 equivalent) in a suitable solvent such as DMF or acetone.
-
Add Base: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents). Stir the suspension for 10-15 minutes at room temperature.
-
Add Benzylating Agent: Add benzyl bromide (BnBr, 1.2 equivalents) dropwise to the mixture.[5]
-
Reaction Monitoring: Heat the reaction mixture (typically to 50-80°C) and monitor its progress by TLC. The reaction is usually complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of a Benzyl-Protected Phenol via Hydrogenolysis
This is a common and mild method for cleaving benzyl ethers.
-
Dissolve the Protected Phenol: Dissolve the benzyl-protected phenol in a suitable solvent such as methanol, ethanol, or ethyl acetate.[5]
-
Add Catalyst: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogen Atmosphere: Securely seal the reaction vessel and purge it with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or a hydrogenator apparatus.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Rinse the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the deprotected phenol.
Data Presentation
The following tables provide a comparative overview of common protecting groups for phenols and antioxidants.
Table 1: Comparison of Common Protecting Groups for Phenols
| Protecting Group | Protection Reagent(s) | Stability | Deprotection Conditions |
| Methyl Ether | CH₃I, K₂CO₃ | Stable to most conditions except strong acids. | BBr₃, CH₂Cl₂; or HBr/HI (harsh). |
| Benzyl Ether (Bn) | BnBr, K₂CO₃ | Stable to base, mild acid, and many redox reagents. | H₂, Pd/C (hydrogenolysis); or strong acid (e.g., TFA/H₂SO₄).[1][5][14] |
| t-Butyldimethylsilyl (TBDMS) Ether | TBDMSCl, Imidazole | Stable to base and mild aqueous conditions. Cleaved by acid and fluoride. | TBAF, THF; or HF•Pyridine; or aqueous acid (e.g., HCl). |
| Acetate Ester | Ac₂O, Pyridine | Stable to acidic conditions. Cleaved by base. | K₂CO₃, MeOH; or aqueous NaOH. |
Table 2: Common Antioxidants for Organic Reactions
| Antioxidant | Structure | Typical Use | Comments |
| Butylated Hydroxytoluene (BHT) | Hindered Phenol | Radical scavenger in polymerizations, lithiations, and other air-sensitive reactions. | Generally used in catalytic amounts (1-5 mol%). Soluble in most organic solvents.[12][13] |
| Triphenylphosphine (PPh₃) | Phosphine | Oxygen scavenger, often used in transition metal-catalyzed reactions. | Can be oxidized to triphenylphosphine oxide, which can sometimes be difficult to remove. |
| Ascorbic Acid (Vitamin C) | Ene-diol | Used in aqueous systems or as a quenching agent. | Water-soluble, less common in general organic synthesis unless in biphasic systems. |
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. CN102320920B - Method for removing benzyl protecting group of hydroxyl group - Google Patents [patents.google.com]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 10. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective protection of either the phenol or the hydroxy group in hydroxyalkyl phenols | CoLab [colab.ws]
- 12. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. akrochem.com [akrochem.com]
- 14. CN102557910A - Deprotection method for phenolic hydroxyl group - Google Patents [patents.google.com]
Technical Support Center: Aminophenol Production Scale-Up
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the scale-up of aminophenol production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for p-aminophenol, and what are their scale-up challenges?
There are several routes for p-aminophenol (PAP) synthesis, with the most common starting from either p-nitrophenol or nitrobenzene.[1]
-
Iron Powder Reduction of p-Nitrophenol: This method involves reducing p-nitrophenol with iron filings in an acidic medium.[1] While it can achieve high yields (around 91.8%), its major drawback on a large scale is the production of significant iron sludge waste (over 2 tons per ton of product) and substantial wastewater, leading to serious environmental pollution concerns.[1]
-
Catalytic Hydrogenation of Nitrobenzene: This is a more modern and environmentally friendly approach.[2] It involves the catalytic hydrogenation of nitrobenzene to form an intermediate, phenylhydroxylamine, which then undergoes a Bamberger rearrangement in an acidic medium to yield p-aminophenol.[3][4] Key challenges during scale-up include:
-
Catalyst Management: The catalysts, often platinum or palladium on carbon (Pt/C, Pd/C), are expensive and can be difficult to recycle effectively.[1]
-
Side Reactions: A significant side reaction is the further hydrogenation of the intermediate to form aniline, which reduces the overall yield of the desired product.[2][3]
-
Process Control: The reaction is sensitive to temperature, pressure, and acid concentration, requiring tight control to maximize yield and selectivity.[1][3]
-
Q2: What are the most critical process parameters to monitor and control during the scale-up of aminophenol synthesis?
Scaling up production requires robust process control to ensure reproducibility and safety.[5][6] Key parameters include:
-
Temperature: Temperature significantly affects reaction rate and selectivity. For the Bamberger rearrangement step, temperatures that are too high can favor the formation of aniline as a by-product, thus lowering the p-aminophenol yield.[3]
-
Pressure: In catalytic hydrogenation processes, hydrogen pressure is a critical factor influencing the reaction rate.[1]
-
Acid Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) is crucial for the rearrangement of phenylhydroxylamine to p-aminophenol.[3][4]
-
Agitation Speed: In slurry reactors, the agitation speed must be sufficient to ensure good mass transfer between the gas, liquid, and solid catalyst phases, but not so high as to cause mechanical stress on the equipment.[7]
-
pH: During purification and crystallization, pH control is vital. For instance, adjusting the pH to between 6.5 and 7.5 is important for precipitating the free base form of p-aminophenol from an aqueous solution.[8]
Q3: What are the common impurities found in crude aminophenol, and how do they impact the final product?
Crude p-aminophenol often contains several impurities from side reactions or unreacted starting materials.[8] These can interfere with the synthesis of pure derivatives, such as N-acetyl-p-aminophenol (acetaminophen), causing issues with color and stability in the final pharmaceutical product.[9] Common impurities include:
Q4: Why is my aminophenol product unstable and prone to discoloration?
Aminophenols, particularly the ortho and para isomers, are susceptible to oxidation, especially when exposed to air, light, or humidity.[2][11] This degradation leads to the formation of colored oxidation products, often appearing as pink, purple, or brown hues.[11] The 3-aminophenol isomer is generally the most stable.[11] To prevent discoloration, it is crucial to handle and store the material under an inert atmosphere (e.g., nitrogen) and protect it from light.[9] Using antioxidants or storing the material as a more stable salt can also be effective.[11]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the scale-up of aminophenol production.
Problem: Low Product Yield
Q: We've scaled up our lab process for p-aminophenol synthesis from nitrobenzene, but the yield is significantly lower than expected. What are the potential causes?
A: A drop in yield during scale-up is a common challenge and can be attributed to several factors that differ between small and large vessels.[5]
-
Inadequate Temperature Control: Heat transfer is less efficient in larger reactors. "Hot spots" can develop, leading to an increase in side reactions, such as the formation of aniline from the phenylhydroxylamine intermediate.[3] An optimal temperature of around 70°C has been shown to maximize yield in certain processes.[3]
-
Poor Mass Transfer: Insufficient mixing can limit the contact between hydrogen, nitrobenzene, and the catalyst in hydrogenation reactions, slowing down the reaction rate and potentially leading to incomplete conversion.[5][7]
-
Catalyst Deactivation: The catalyst (e.g., Pt/C) can become deactivated over time. This can be due to poisoning by impurities in the raw materials or physical degradation.[11]
-
Suboptimal Reaction Time: The optimal reaction time may change upon scale-up. For the synthesis from nitrobenzene, reaction times of up to 150 minutes have been shown to increase yield.[3] It's crucial to monitor the reaction to determine the point of maximum conversion without promoting by-product formation.
Data Presentation: Effect of Reaction Parameters on p-Aminophenol Yield
The following table summarizes data from a study on PAP synthesis from nitrobenzene, illustrating the impact of key parameters on product yield.[3]
| Parameter | Value 1 | Yield 1 (%) | Value 2 | Yield 2 (%) | Value 3 | Yield 3 (%) | Value 4 | Yield 4 (%) | Optimum Value |
| Temperature (°C) | 60 | 46.58 | 70 | 48.04 | 80 | 45.56 | 90 | 43.87 | 70°C |
| Reaction Time (min) | 60 | 36.20 | 90 | 45.56 | 120 | 48.04 | 150 | 50.52 | ≥150 min |
Data is based on a specific process and should be used as a guideline for optimization.[3]
Logical Workflow: Troubleshooting Low Yield
Caption: A logical workflow for diagnosing the root cause of low p-aminophenol yield during scale-up.
Problem: Product Purification and Impurities
Q: My crude p-aminophenol is difficult to purify, and the final product has color stability issues. What purification methods are effective at scale?
A: Effective purification is critical for producing high-purity, stable p-aminophenol suitable for pharmaceutical applications.[9] A multi-step approach is often necessary.
-
Solvent Extraction: Impurities such as unreacted nitrobenzene can be removed by extraction with a suitable solvent like toluene. This is typically done at an elevated temperature (e.g., 80°C) and under controlled pH conditions (e.g., pH 4.0-5.0) to keep the p-aminophenol in the aqueous phase as a salt.[9]
-
Activated Carbon Treatment: Following extraction, treating the aqueous solution with activated carbon can help remove colored impurities and other organic by-products through adsorption.[3]
-
Controlled Crystallization: This is the most critical step for achieving high purity. After removing impurities, the pH of the aqueous solution is adjusted to the isoelectric point (typically around 7.0-7.4) to precipitate the p-aminophenol free base.[8][9] The solution should be cooled slowly (e.g., to 0-5°C) to promote the formation of large, pure crystals that are easily filtered.[3][9]
-
Inert Atmosphere: The entire purification process, especially crystallization and drying, should be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation and discoloration of the product.[9]
Experimental Workflow: p-Aminophenol Purification
References
- 1. Page loading... [wap.guidechem.com]
- 2. arxiv.org [arxiv.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 6. capitalresin.com [capitalresin.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 9. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 10. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04281B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of 3-(Aminomethyl)phenol in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of 3-(Aminomethyl)phenol in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound, also known as 3-hydroxybenzylamine, is an aromatic amine and a phenol derivative.[1] Like many phenolic compounds, it is susceptible to degradation, particularly oxidation, which can be accelerated by factors such as pH, light, and temperature. This degradation can lead to a loss of potency, the formation of impurities, and a change in the solution's color and properties, which are critical concerns in research and pharmaceutical development.
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by:
-
pH: Phenolic compounds are generally more stable in acidic conditions and more susceptible to oxidation at alkaline pH.[2]
-
Oxygen: As a phenolic compound, this compound is prone to oxidation. The presence of dissolved oxygen in the solution can significantly accelerate its degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation of phenolic compounds.[2]
-
Temperature: Higher temperatures generally increase the rate of chemical degradation reactions.[3][4]
-
Presence of Metal Ions: Metal ions can catalyze the oxidation of phenolic compounds.
Q3: What are the visible signs of this compound degradation in a solution?
A3: A common sign of degradation for phenolic compounds is a change in the color of the solution, often turning yellow or brown due to the formation of colored oxidation products.[5] However, the absence of a color change does not guarantee stability, as degradation products may be colorless. Analytical techniques are necessary for a definitive assessment of stability.
Q4: How can I improve the stability of my this compound solution?
A4: To enhance the stability of your this compound solution, consider the following strategies:
-
pH Adjustment: Maintain the solution at a slightly acidic pH.
-
Use of Antioxidants: Incorporate antioxidants to inhibit oxidative degradation.
-
Inert Atmosphere: Prepare and store the solution under an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.[5]
-
Light Protection: Store the solution in amber-colored vials or protect it from light to prevent photolysis.
-
Temperature Control: Store the solution at reduced temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.[5]
-
Use of Chelating Agents: Add chelating agents like EDTA to sequester metal ions that can catalyze oxidation.
Troubleshooting Guides
Issue 1: Solution Discoloration
Problem: The this compound solution has turned yellow or brown.
Possible Cause: This is likely due to oxidation of the phenolic group, leading to the formation of colored quinone-type compounds. This process is often accelerated by exposure to air (oxygen), light, and alkaline pH.
Troubleshooting Steps:
-
Verify pH: Check the pH of the solution. If it is neutral or alkaline, consider adjusting it to a slightly acidic pH (e.g., pH 4-6).
-
Minimize Oxygen Exposure:
-
Prepare fresh solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon).
-
Store the solution under an inert atmosphere.
-
-
Protect from Light: Store the solution in an amber vial or wrap the container with aluminum foil.
-
Add an Antioxidant: Consider adding a suitable antioxidant. Common antioxidants for phenolic compounds include:
-
Ascorbic acid
-
Sodium metabisulfite
-
Butylated hydroxytoluene (BHT)
-
8-Hydroxyquinoline[5]
-
-
Control Temperature: Store the solution at a lower temperature (e.g., 2-8 °C).
Issue 2: Loss of Potency or Appearance of Unknown Peaks in Chromatography
Problem: HPLC or other analytical methods show a decrease in the concentration of this compound over time, with the emergence of new, unidentified peaks.
Possible Cause: The compound is degrading into one or more new chemical entities. These degradation products may not be colored.
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To identify potential degradation products and understand the degradation pathways, perform a forced degradation study. This involves subjecting the solution to various stress conditions.
-
Optimize Storage Conditions: Based on the forced degradation results, optimize the storage conditions to minimize the degradation pathway that is most prevalent.
-
Develop a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) is "stability-indicating." This means the method can separate the intact drug from all potential degradation products, allowing for accurate quantification of the active ingredient.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[3][4][6][7]
Objective: To identify the degradation pathways and potential degradation products of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).[4]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60°C for a specified time (e.g., 2, 8, 24 hours).[3][7]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at 60°C for a specified time.[3][7]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified time.[3][7]
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) for a specified time.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
-
-
Sample Analysis:
-
At each time point, withdraw a sample and neutralize it if necessary (for acid and base hydrolysis samples).
-
Dilute the sample to an appropriate concentration and analyze by a stability-indicating HPLC method.
-
Analyze an unstressed sample as a control.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Examine the chromatograms for the appearance of new peaks, which represent degradation products.
-
Data Presentation:
| Stress Condition | Reagent Concentration | Temperature (°C) | Duration (hours) | % Degradation (Example) | Number of Degradation Peaks (Example) |
| Acid Hydrolysis | 0.1 N HCl | 60 | 24 | 15% | 2 |
| Base Hydrolysis | 0.1 N NaOH | 60 | 8 | 25% | 3 |
| Oxidation | 3% H₂O₂ | 25 | 24 | 40% | 4 |
| Thermal | - | 70 | 48 | 10% | 1 |
| Photolytic | - | 25 | - | 30% | 2 |
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The specificity will be confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main peak of this compound.
Visualizations
References
- 1. This compound | C7H9NO | CID 735894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. itwreagents.com [itwreagents.com]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. asianjpr.com [asianjpr.com]
Validation & Comparative
A Comparative Guide to the Synthesis Efficiency of Aminophenol Isomers
Aminophenol isomers—ortho- (2-aminophenol), meta- (3-aminophenol), and para- (4-aminophenol)—are pivotal intermediates in the manufacturing of a wide array of products, including pharmaceuticals, dyes, and polymers. The strategic placement of the amino and hydroxyl groups on the aromatic ring significantly influences their chemical properties and, consequently, their applications. For instance, p-aminophenol is the immediate precursor to paracetamol (acetaminophen), a widely used analgesic and antipyretic drug. The choice of synthetic route for each isomer is dictated by factors such as yield, purity, cost, safety, and environmental impact. This guide provides an objective comparison of the synthesis efficiency for producing these three isomers, supported by experimental data and detailed protocols.
Comparative Synthesis Data
The efficiency of various synthetic pathways for producing ortho-, meta-, and para-aminophenol is summarized in the table below. The data highlights key performance indicators such as yield, purity, and reaction conditions, offering a clear comparison for researchers and chemical process developers.
| Isomer | Starting Material | Method | Catalyst/Reagents | Temperature | Pressure | Time | Yield (%) | Purity (%) | Key Advantages/Disadvantages |
| o-Aminophenol | o-Nitrophenol | Continuous Catalytic Hydrogenation | Pd/Al₂O₃, Ethanol/Water | 70°C | 2.0 MPa | Continuous | 93.3 | 98.5 | High yield and purity; suitable for continuous industrial production. |
| o-Nitrochlorobenzene | Iron Powder Reduction | Fe, Acid | High | Atmospheric | - | Low | - | Environmentally hazardous (iron sludge); low yield due to product sequestration.[1] | |
| m-Aminophenol | m-Dinitrobenzene | Catalytic Hydrogenation (Wastewater-free) | 1. K₂CO₃, Benzyl alcohol2. 5% Pd-C, H₂ | 1. 110°C2. 25-35°C | 2. 0.5 MPa | 1. 24 h2. 4 h | 81 (Step 2) | >99 | Environmentally friendly; high purity and good yield.[2] |
| Resorcinol | Amination with Ammonia | Silica-Alumina | 220±5°C | 180-220 psig | 5 h | High | - | High yield with minimal byproducts.[3] | |
| Nitrobenzene | Sulfonation, Reduction, Caustic Fusion | 1. Fuming H₂SO₄2. Fe/HCl3. NaOH | 3. 350-380°C | High | Multi-step | ~80 (Step 3) | - | Environmentally unfriendly (large salt byproduct); harsh conditions.[2][4] | |
| m-Phenylenediamine | Acid Hydrolysis | 20% H₂SO₄ | 200-220°C | 2.0-2.5 MPa | - | 10-15 | - | Very low yield; significant byproduct formation (resorcinol).[2] | |
| p-Aminophenol | Nitrobenzene | Catalytic Hydrogenation | Pt/C, H₂SO₄ | 80°C | 10 bar | 14 h | 84 | 97 | Single-step, efficient, environmentally cleaner than iron-acid routes; produces valuable aniline byproduct.[5][6] |
| Nitrobenzene | Two-Step Reduction/Rearrangement | 1. Zn, NH₄Cl2. H₂SO₄ | 1. 60-65°C2. 70°C | Atmospheric | 2. 150 min | 46.6 | 80 | Cheaper reagents (Zn vs. noble metals); lower yield and purity.[7] | |
| p-Nitrophenol | Catalytic Hydrogenation | Ni-K₂O/AC, H₂ | 80°C | 1.6 MPa | - | 99.3 (Selectivity) | - | High conversion and selectivity; avoids iron sludge.[4] | |
| p-Nitrophenol | Iron Powder Reduction (Béchamp) | Fe, Acid | 80-100°C | Atmospheric | - | 91.8 | - | High yield but generates >2 tons of iron sludge per ton of product, causing severe pollution.[2] |
Experimental Protocols and Workflows
Detailed methodologies for key synthesis routes are presented below, accompanied by workflow diagrams generated using the DOT language. These protocols represent modern and efficient approaches to synthesizing each aminophenol isomer.
Synthesis of o-Aminophenol via Continuous Catalytic Hydrogenation
This method describes the continuous production of o-aminophenol from o-nitrophenol using a supported palladium catalyst in a fixed-bed reactor, a process valued for its high efficiency and suitability for industrial scale-up.[8]
Experimental Protocol:
-
Feed Preparation: Dissolve 1 kg of o-nitrophenol in 4.5 L of an 85% ethanol-water solution.
-
Preheating: Heat the feed solution to 80°C.
-
Reaction: Continuously pump the preheated feed solution into a fixed-bed reactor containing a Pd/Al₂O₃ catalyst at a flow rate of 0.5 m³/h. Simultaneously, introduce hydrogen gas into the reactor.
-
Reaction Conditions: Maintain the reactor temperature at 70°C and the pressure at 2.0 MPa to facilitate the continuous catalytic hydrogenation reduction reaction.
-
Cooling: Pass the reaction effluent through a cooling reactor, using circulating water to reduce the temperature to 38°C.
-
Crystallization & Separation: Further cool the solution to -3°C under a nitrogen atmosphere to induce crystallization of the o-aminophenol product.
-
Purification: Separate the crude product by filtration, wash it with a cold 20% ethanol-water solution, and dry under vacuum to obtain the final product.
Synthesis of m-Aminophenol from m-Dinitrobenzene
This protocol outlines a modern, two-step, wastewater-free synthesis that provides high-purity m-aminophenol, representing a significant improvement over traditional, environmentally detrimental methods.[2]
Experimental Protocol:
-
Step 1: Synthesis of 1-(benzyloxy)-3-nitrobenzene
-
Charge a reactor with m-dinitrobenzene, benzyl alcohol, and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
-
Heat the mixture to 110°C and maintain for 24 hours.
-
After cooling to room temperature, filter the inorganic salts.
-
Concentrate the filtrate under vacuum and crystallize the residue from methanol to yield 1-(benzyloxy)-3-nitrobenzene.
-
-
Step 2: Synthesis of m-Aminophenol
-
Prepare a mixture of the 1-(benzyloxy)-3-nitrobenzene intermediate, methanol, and a 5% Palladium on Carbon (Pd-C) catalyst.
-
Pressurize the reactor with hydrogen gas to 0.5 MPa.
-
Stir the reaction mixture at 25-35°C for 4 hours, using circulating water to manage the reaction temperature.
-
Vent the hydrogen and recover the Pd-C catalyst by filtration, washing with methanol.
-
Concentrate the filtrate under vacuum. Stir the resulting solution at room temperature for 3 hours, then at 5-10°C for 2 hours to induce crystallization.
-
Collect the solid product by suction filtration, wash with methanol, and dry at 45°C to afford m-aminophenol.
-
Synthesis of p-Aminophenol via Catalytic Hydrogenation of Nitrobenzene
This process is a cornerstone of modern industrial chemistry, offering a direct, single-step route to p-aminophenol from nitrobenzene. It proceeds via the in-situ formation of a phenylhydroxylamine intermediate, which then undergoes an acid-catalyzed Bamberger rearrangement.[6]
Experimental Protocol:
-
Reactor Charging: In a stainless-steel reactor, charge 1 wt% Platinum on Carbon (Pt/C) catalyst, water, and sulfuric acid (H₂SO₄).
-
Reaction Setup: Add nitrobenzene (NB) and a surfactant (e.g., tetrabutylammonium hydrogensulfate) to the aqueous acid slurry. The surfactant helps to create a stable emulsion.
-
Hydrogenation: Seal the reactor and pressurize with hydrogen gas to 10 bar.
-
Reaction Conditions: Heat the mixture to 80°C and stir vigorously for 14 hours. The reaction involves the initial hydrogenation of nitrobenzene to phenylhydroxylamine in the organic phase, followed by its rearrangement to p-aminophenol in the aqueous acid phase.
-
Product Isolation: After the reaction, cool the mixture and separate the aqueous and organic phases.
-
Purification: Neutralize the aqueous phase containing the p-aminophenol sulfate salt to precipitate the p-aminophenol product. The product can be further purified by recrystallization. The organic phase, containing aniline and unreacted nitrobenzene, can be processed separately.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. EP0449546A1 - Process for the preparation of m-aminophenols from resorcinol - Google Patents [patents.google.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. EP0197633A1 - Method for the production of m-aminophenol - Google Patents [patents.google.com]
- 6. arxiv.org [arxiv.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
The Strategic Advantage of 3-(Aminomethyl)phenol in Drug Discovery: A Comparative Guide
For researchers and scientists navigating the complex landscape of pharmaceutical development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of available scaffolds, 3-(aminomethyl)phenol has emerged as a particularly valuable component due to its unique structural features and versatile reactivity. This guide provides an objective comparison of this compound with other key building blocks, supported by experimental data and detailed protocols, to aid in the rational design of novel therapeutics.
This compound, a bifunctional aromatic compound, offers a distinct spatial arrangement of its amino and hydroxyl functionalities. This meta-substitution pattern provides a unique vector for molecular elaboration, influencing the binding interactions of the final drug molecule with its biological target. This guide will delve into the comparative performance of this compound and its structural isomers, particularly 4-aminophenol, in the synthesis and biological activity of kinase inhibitors, a prominent class of therapeutic agents.
Comparative Performance in Kinase Inhibitor Synthesis
The differential positioning of the amino and hydroxyl groups in aminophenol isomers can significantly impact the physicochemical properties and biological efficacy of the resulting drug candidates. While 4-aminophenol is a widely utilized building block in the synthesis of numerous approved drugs, including the tyrosine kinase inhibitor Cabozantinib, the use of 3-aminophenol can offer distinct advantages in specific contexts, such as in the development of choline kinase inhibitors.
A study on non-symmetrical choline kinase inhibitors highlights the utility of the 3-aminophenol scaffold. In this research, a series of compounds were synthesized where a cationic head of 3-aminophenol was connected to a pyridinium moiety through various linkers. The study explored the impact of connecting the linker to either the nitrogen or the oxygen atom of the 3-aminophenol.
| Compound ID | Linker Attachment | Linker | IC50 (ChoKα1) µM | Antiproliferative Activity (Jurkat cells) GI50 µM |
| 3c | O-atom | -(CH2)4- | > 50 | 0.05 ± 0.01 |
| 4f | N-atom | -(CH2)6- | 0.99 ± 0.08 | 0.20 ± 0.03 |
Data summarized from a study on non-symmetric choline kinase inhibitors[1].
Interestingly, compounds where the linker was attached to the nitrogen atom of the 3-aminophenol (e.g., 4f ) generally exhibited better inhibitory activity against the choline kinase alpha 1 (ChoKα1) enzyme. In contrast, compounds with the linker attached to the oxygen atom (e.g., 3c ) demonstrated superior antiproliferative activity in cancer cell lines[1]. This suggests that the orientation of the 3-aminophenol core within the final molecule plays a crucial role in its biological activity, with the meta-disposition of the functional groups allowing for differential interactions with the target protein and influencing cellular uptake and overall efficacy.
Experimental Protocols
To provide a practical context for the application of these building blocks, detailed experimental protocols for the synthesis of key intermediates are presented below.
Protocol 1: Synthesis of N-(3-Hydroxybenzyl)acetamide from this compound
This protocol describes the N-acylation of this compound, a common transformation in the synthesis of more complex drug candidates.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Diethyl ether
-
Round-bottomed flask (50 mL)
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottomed flask, dissolve this compound (1 mmol) in a minimal amount of a suitable solvent if necessary, or use neat if liquid.
-
Add acetic anhydride (1.2 mmol) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, add diethyl ether (5 mL) to the reaction mixture and allow it to stand at room temperature for 1 hour to induce crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline from 4-Aminophenol (Intermediate for Cabozantinib)
This protocol outlines a key step in the synthesis of the tyrosine kinase inhibitor Cabozantinib, showcasing the application of 4-aminophenol.
Materials:
-
4-Chloro-6,7-dimethoxyquinoline (1.0 eq)
-
4-Aminophenol (1.4 eq)
-
Sodium tert-butoxide (1.4 eq)
-
N,N-dimethylacetamide (DMA)
-
Purified water
-
Reaction vessel with temperature control
Procedure:
-
Charge a reaction vessel with 4-chloro-6,7-dimethoxyquinoline (0.045 mol) and 4-aminophenol (0.063 mol) in 50 mL of N,N-dimethylacetamide.
-
Cool the mixture to 0°C.
-
Slowly add a suspension of sodium tert-butoxide (0.063 mol) in 50 mL of N,N-dimethylacetamide.
-
After the addition is complete, heat the reaction mixture to 100°C and maintain for 5 hours.
-
Cool the reaction liquid to 0°C.
-
Add 400 mL of purified water and stir for 15-16 hours to induce crystallization.
-
Filter the mixture and wash the filter cake with 20 mL of purified water to obtain 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.
Signaling Pathways and Logical Relationships
The strategic choice of building blocks like this compound can lead to the development of inhibitors targeting critical signaling pathways implicated in cancer and other diseases. One such pathway is the STAT3 signaling cascade.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, plays a pivotal role in tumor cell proliferation, survival, and invasion[2]. The development of small molecule inhibitors that can disrupt STAT3 signaling is a major focus in oncology drug discovery. The aminophenol scaffold has been explored for its potential to yield effective STAT3 inhibitors.
Below is a diagram illustrating a simplified workflow for the discovery of STAT3 inhibitors, highlighting the role of building block selection.
Caption: A generalized workflow for the discovery of STAT3 inhibitors.
The following diagram illustrates a simplified representation of the STAT3 signaling pathway, a key target for anticancer drug development.
References
Performance comparison of catalysts for aminophenol synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aminophenols, crucial intermediates in the pharmaceutical and chemical industries, relies heavily on the efficiency of catalytic systems. This guide provides an objective comparison of the performance of various catalysts for aminophenol synthesis, supported by experimental data. We will delve into the two primary synthesis routes: the catalytic hydrogenation of nitrobenzene and the reduction of nitrophenols.
Performance Comparison of Catalysts
The choice of catalyst significantly impacts the yield, selectivity, and overall efficiency of aminophenol synthesis. Below, we summarize the performance of various catalytic systems based on published experimental data.
Catalytic Hydrogenation of Nitrobenzene to p-Aminophenol
This single-step process is an attractive alternative to traditional methods, offering a more environmentally friendly route. The key challenge lies in achieving high selectivity for p-aminophenol (PAP) over the main byproduct, aniline.
| Catalyst | Support | Temperature (°C) | Pressure (psig) | Reaction Time (h) | Nitrobenzene Conversion (%) | p-Aminophenol Selectivity (%) | Aniline Selectivity (%) | Reference |
| 10%Ni-1%Pt | ZSM-5 | 120 | 400 | - | 93 | 63 | 45 | [1] |
| 10%Ni-1%Pd | ZSM-5 | 120 | 400 | - | 99 | 20 | 79 | [1] |
| 10%Ni-0.1%Pt | ZSM-5 | 120 | 400 | - | 42 | 25 | 75 | [1] |
| Platinum | - | - | - | - | 100 | 75 | - | [2] |
| Pt-Sn | Al2O3 | 140 | 798 (5.5 MPa CO2) + 29 (0.2 MPa H2) | - | - | 85 | - | |
| Pd/AC + SO42-/ZrO2 | - | - | - | - | 69.6 | 38.1 | - | |
| 3%MoS2 | HZSM-5 | 155 | 508 (3.5 MPa) | 2 | 91.4 | 47.6 | - | |
| Pt-Pb | SiO2 | 110 | 725 (5 MPa CO2) + 29 (0.2 MPa H2) | - | - | 82 | - |
Catalytic Reduction of p-Nitrophenol to p-Aminophenol
This method is widely used for the synthesis of p-aminophenol. The reaction is typically carried out in the presence of a reducing agent, such as sodium borohydride (NaBH4).
| Catalyst | Support | Reducing Agent | Temperature (°C) | Reaction Time | p-Nitrophenol Conversion (%) | Reference |
| CuO-nanoleaf | γ-Al2O3 | NaBH4 | 30 | 2.5 min | 94.18 | [3] |
| Pt Nanoparticles | Co-Al LDH Nanosheets | NaBH4 | - | - | High | [4] |
| 1% Pt | Carbon | H2 | - | - | High | [5][6] |
| CuFe5O8 | - | - | - | - | High | |
| Gold Nanoparticles | Functionalized Mesoporous Carbon | NaBH4 | - | - | >90 (reusable for 6 cycles) | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Here are representative experimental protocols for the two main synthesis routes.
General Experimental Workflow for Catalytic Aminophenol Synthesis
Catalytic Hydrogenation of Nitrobenzene
Catalyst: 10%Ni-1%Pt/ZSM-5[1]
-
Reaction Setup: A high-pressure batch reactor is charged with 10 gm of nitrobenzene, 85 gm of water, 0.2 gm of the 10%Ni-1%Pt/ZSM-5 catalyst, and 3 ml of sulfuric acid.[1]
-
Reaction Conditions: The reactor is sealed and pressurized with hydrogen to 400 psig. The reaction mixture is heated to 120°C and stirred.[1]
-
Work-up: After the reaction is complete, the reactor is cooled, and the catalyst is separated by filtration. The solid p-aminophenol is recovered from the aqueous layer by neutralization with an ammonia solution.[1]
-
Analysis: The aqueous and organic layers are analyzed by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to determine the conversion of nitrobenzene and the selectivity to p-aminophenol and aniline.[1]
Catalytic Reduction of p-Nitrophenol
Catalyst: CuO-nanoleaf/γ-Al2O3[3]
-
Reactant Preparation: A 2.2x10⁻⁴ M solution of p-nitrophenol (PNP) and a 1.58x10⁻² M solution of sodium borohydride (NaBH4) are prepared.[3]
-
Reaction Setup: In a glass reactor, 100 mL of the PNP and NaBH4 solutions are mixed. 150 mg of the CuO-nanoleaf/γ-Al2O3 catalyst is added to the solution under stirring.[3]
-
Reaction Conditions: The reaction is carried out at 30°C with stirring.[3]
-
Analysis: The progress of the reaction is monitored by taking 2 ml aliquots periodically. The aliquots are filtered and the absorbance spectrum is measured using a UV-visible spectrophotometer to determine the concentration of p-nitrophenol.[3]
Reaction Pathway: Hydrogenation of Nitrobenzene to Aminophenol
The conversion of nitrobenzene to p-aminophenol involves a key intermediate, N-phenylhydroxylamine, which undergoes an acid-catalyzed rearrangement.
Analytical Methods
Accurate determination of product yield and purity is essential. HPLC is a commonly used technique for the analysis of aminophenol synthesis products.
HPLC Method for 4-Aminophenol Analysis [8]
-
Column: Primesep 100 mixed-mode stationary phase column (4.6x150 mm, 5 µm, 100A).[8]
-
Mobile Phase: An isocratic mixture of water, acetonitrile (MeCN), and a sulfuric acid (H2SO4) or perchloric acid (HClO4) buffer.[8]
-
Detection: UV detection at 275 nm.[8]
This guide provides a foundational comparison of catalysts for aminophenol synthesis. Researchers are encouraged to consult the cited literature for more in-depth information and to tailor experimental conditions to their specific needs and available resources. The development of highly active, selective, and reusable catalysts remains a key area of research in the pursuit of more sustainable and efficient chemical synthesis.
References
- 1. EP1229018A1 - Single step hydrogenation of nitrobenzene to p-aminophenol - Google Patents [patents.google.com]
- 2. Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene | Semantic Scholar [semanticscholar.org]
- 3. journal.bcrec.id [journal.bcrec.id]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of p-aminophenol by catalytic hydrogenation of p-nitrophenol - Publications of the IAS Fellows [repository.ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ee.hnu.edu.cn [ee.hnu.edu.cn]
- 8. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
Validating the Structure of Synthesized 3-(Aminomethyl)phenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of synthesized 3-(Aminomethyl)phenol, a crucial building block in pharmaceutical and chemical research. We present a comparative analysis of expected experimental data against its structural isomers, 2-(Aminomethyl)phenol and 4-(Aminomethyl)phenol, to aid researchers in confirming the successful synthesis of the target meta-isomer.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and effective method is the reduction of 3-hydroxybenzonitrile. An alternative pathway involves the demethylation of 3-methoxybenzylamine. The choice of synthesis route may depend on the availability of starting materials and desired purity.
A typical synthesis workflow is outlined below:
Structural Validation and Comparison with Isomers
Accurate structural elucidation is paramount to ensure the synthesized compound is the desired isomer. The following sections detail the expected outcomes from various analytical techniques for this compound and its ortho and para isomers.
Spectroscopic and Spectrometric Data Comparison
The table below summarizes the expected and reported spectral data for this compound and its common isomers. This data serves as a critical reference for validating the synthesized product.
| Technique | This compound (meta) | 2-(Aminomethyl)phenol (ortho) | 4-(Aminomethyl)phenol (para) |
| ¹H NMR | Aromatic: ~6.7-7.2 ppm (4H, m)Benzylic: ~3.8 ppm (2H, s)Amine/Phenol: Broad signals | Aromatic: ~6.7-7.2 ppm (4H, m)Benzylic: ~3.9 ppm (2H, s)Amine/Phenol: Broad signals | Aromatic: ~6.7 ppm (2H, d), ~7.1 ppm (2H, d)Benzylic: ~3.7 ppm (2H, s)Amine/Phenol: Broad signals |
| ¹³C NMR | Aromatic C: ~114, 115, 120, 130, 142, 158 ppmBenzylic CH₂: ~46 ppm | Aromatic C: ~116, 119, 122, 128, 129, 157 ppmBenzylic CH₂: ~43 ppm | Aromatic C: ~116 (2C), 130 (2C), 131, 157 ppmBenzylic CH₂: ~46 ppm |
| Mass Spec. | Molecular Ion (M⁺): m/z 123.07Base Peak: m/z 106.05 | Molecular Ion (M⁺): m/z 123.07Base Peak: m/z 106.05 | Molecular Ion (M⁺): m/z 123.07Base Peak: m/z 106.05 |
| IR (cm⁻¹) | O-H stretch: ~3300 (broad)N-H stretch: ~3300 (broad)C-H aromatic: ~3030C-N stretch: ~1250C-O stretch: ~1220 | O-H stretch: ~3300 (broad)N-H stretch: ~3300 (broad)C-H aromatic: ~3050C-N stretch: ~1260C-O stretch: ~1230 | O-H stretch: ~3350 (broad)N-H stretch: ~3280 (broad)C-H aromatic: ~3020C-N stretch: ~1240C-O stretch: ~1225 |
Note: Predicted ¹H NMR data for this compound is based on established substituent effects. Experimental data for isomers is sourced from public databases.
The key to distinguishing the isomers lies in the aromatic region of the ¹H NMR spectrum and the number of unique signals in the ¹³C NMR spectrum. The meta isomer will exhibit a more complex splitting pattern in the ¹H NMR compared to the more symmetric para isomer, which will show two distinct doublets. The ortho isomer will also show a complex multiplet. In the ¹³C NMR, the number of aromatic signals can help differentiate the isomers, with the para isomer showing fewer signals due to symmetry.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source.
-
Data Acquisition:
-
Introduce the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., O-H, N-H, C-H aromatic, C-N, C-O).
Interrelation of Validation Methods
The combination of these analytical techniques provides a robust validation of the synthesized structure. Each method offers unique and complementary information.
By systematically applying these methods and comparing the acquired data with the reference values provided, researchers can confidently validate the synthesis of this compound and differentiate it from its structural isomers. This rigorous approach is essential for ensuring the quality and reliability of subsequent research and development activities.
A Comparative Guide to Analytical Methods for 3-(Aminomethyl)phenol Quantification
This guide provides a comparative overview of established analytical methods suitable for the quantification of 3-(Aminomethyl)phenol, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of drug products. This document outlines the experimental protocols and performance characteristics of various techniques, offering researchers, scientists, and drug development professionals the data needed to make informed decisions for their specific applications.
Introduction to this compound Analysis
This compound (3-AMP), also known as 3-hydroxybenzylamine, is an aromatic amine containing a phenol group.[1] Its chemical structure allows for analysis by a variety of methods typically employed for phenolic compounds. The choice of method often depends on factors such as required sensitivity, sample matrix, available instrumentation, and the need for high-throughput analysis. This guide focuses on comparing common spectrophotometric and chromatographic techniques.
Method Comparison
| Method | Principle | Typical Wavelength | Advantages | Disadvantages |
| 4-Aminoantipyrine (4-AAP) Spectrophotometry | Phenolic compounds react with 4-aminoantipyrine in the presence of an oxidizing agent (e.g., potassium ferricyanide) at a pH of 10 to form a colored dye.[2][3] | 510 nm[2][3] | Simple, cost-effective, suitable for routine analysis. | Potential for interference from other phenols and aromatic amines. Not suitable for differentiating between different phenolic compounds.[2][3] |
| Folin-Ciocalteu (F-C) Spectrophotometry | The F-C reagent contains phosphomolybdic/phosphotungstic acid complexes that are reduced by phenolic compounds under alkaline conditions to form a blue-colored complex.[4] | 760-765 nm[5][6] | High sensitivity, widely used for total phenolic content determination. | Susceptible to interference from non-phenolic reducing substances like sugars and ascorbic acid.[4][7] |
| Gas Chromatography (GC) | Volatile or derivatized phenols are separated based on their boiling points and interaction with a stationary phase in a capillary column.[8] | Not Applicable | High resolution and selectivity, can separate and quantify individual phenolic compounds.[8] | May require derivatization for non-volatile phenols, more complex instrumentation.[8] |
| Diazonium Salt Coupling | Phenolic compounds couple with diazonium salts under alkaline conditions to form a stable diazo chromophore.[9] | 480 nm[9] | Not affected by non-phenolic reducing substances, high-throughput adaptable.[9] | Specificity can vary depending on the diazonium salt used. |
Experimental Protocols
This protocol is adapted from established methods for the analysis of phenols in aqueous samples.[2][3]
Reagents:
-
Ammonium hydroxide solution
-
Phosphate buffer solution
-
4-Aminoantipyrine solution (2%)
-
Potassium ferricyanide solution (8%)
-
This compound standard solutions
Procedure:
-
To 100 mL of the sample or standard solution, add 2.0 mL of phosphate buffer solution and mix. The pH should be adjusted to 10 ± 0.2.
-
Add 2.0 mL of 4-aminoantipyrine solution and mix.
-
Add 2.0 mL of potassium ferricyanide solution and mix thoroughly.[2]
-
After 15 minutes, measure the absorbance of the solution at 510 nm using a spectrophotometer.
-
Prepare a calibration curve using standard solutions of this compound to determine the concentration in the sample.
This protocol is a general procedure for determining total phenolic content and can be optimized for this compound.
Reagents:
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution (7.5% w/v)
-
This compound standard solutions
Procedure:
-
To 200 µL of the sample or standard solution, add 1 mL of Folin-Ciocalteu reagent (diluted 1:10 with deionized water).
-
Mix well and allow to stand for 5 minutes at room temperature.
-
Add 800 µL of sodium carbonate solution (7.5% w/v).
-
Incubate the mixture in the dark for 2 hours at room temperature.[4]
-
Measure the absorbance at 765 nm.
-
Construct a standard curve using known concentrations of this compound.
This protocol outlines a general approach for the analysis of phenols by GC and may require optimization and derivatization for this compound.[8]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for phenol analysis (e.g., DB-5).
Procedure (with derivatization):
-
Extraction: Extract the sample containing this compound with a suitable organic solvent.
-
Derivatization: The extracted phenols can be derivatized to increase volatility. A common method is methylation using diazomethane or reaction with pentafluorobenzyl bromide (PFBBr).[8]
-
Injection: Inject an aliquot of the derivatized extract into the GC.
-
Separation: The components are separated on the capillary column using a programmed temperature gradient.
-
Detection: The separated components are detected by the FID or MS.
-
Quantification: The concentration of the this compound derivative is determined by comparing its peak area to that of known standards.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for the 4-AAP spectrophotometric assay.
Caption: Workflow for the Folin-Ciocalteu spectrophotometric assay.
Caption: General workflow for gas chromatography analysis.
References
- 1. This compound | C7H9NO | CID 735894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. cdn.hach.com [cdn.hach.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. zen-bio.com [zen-bio.com]
- 7. Comparison of Common Analytical Methods for the Quantification of Total Polyphenols and Flavanols in Fruit Juices and Ciders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 3-(Aminomethyl)phenol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 3-(Aminomethyl)phenol, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. This compound is classified as a hazardous substance, and direct contact can cause skin and eye irritation.[1][2] Inhalation or ingestion may also be harmful.[3][4]
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.
| Protective Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of harmful dust. |
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[1][3] Do not dispose of this chemical into drains or the environment, as it is toxic to aquatic life with long-lasting effects.[3][4][5]
Step 1: Collection of Waste
-
Collect waste this compound in its original container or a clearly labeled, sealed, and suitable container.
-
Do not mix with other waste materials to avoid unforeseen chemical reactions.[3]
Step 2: Handling Spills
-
Carefully sweep or shovel the spilled solid material into a suitable container for disposal.[1][6]
-
Ensure the area is well-ventilated.[1]
-
Wash the affected area thoroughly after the cleanup is complete.[1]
Step 3: Storage Pending Disposal
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][6]
-
Keep the container tightly closed.[1]
Step 4: Final Disposal
-
Arrange for the collection of the waste by a licensed and approved hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
III. Experimental Protocols
Currently, there are no standardized, peer-reviewed experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes. The recommended procedure is to transfer the chemical waste to a specialized disposal facility.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
